Product packaging for PX 1(Cat. No.:)

PX 1

Cat. No.: B1162993
M. Wt: 395.5
InChI Key: DDVANTXQCRMRFF-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PX 1, also known as 5F-APP-PICA and SRF-30, is an indole-based synthetic cannabinoid used in forensic and pharmacological research . As a designer drug, it is a subject of studies in analytical toxicology, substance metabolism, and the development of detection methods . Research into compounds like this compound is critical for public health and safety, as they are characterized by their structural diversity and rapid evolution on the illicit drug market . The primary research applications for this compound include studying its in vitro phase I metabolism using human liver microsomes to identify its metabolic pathways and analyzing its receptor-binding kinetics to understand interactions with cannabinoid receptors . This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers must comply with all applicable laws and regulations in their country regarding the handling of controlled substances.

Properties

Molecular Formula

C23H26FN3O2

Molecular Weight

395.5

InChI

InChI=1S/C23H26FN3O2/c24-13-7-2-8-14-27-16-19(18-11-5-6-12-21(18)27)23(29)26-20(22(25)28)15-17-9-3-1-4-10-17/h1,3-6,9-12,16,20H,2,7-8,13-15H2,(H2,25,28)(H,26,29)/t20-/m0/s1

InChI Key

DDVANTXQCRMRFF-FQEVSTJZSA-N

SMILES

O=C(N[C@H](C(N)=O)CC1=CC=CC=C1)C2=CN(CCCCCF)C3=C2C=CC=C3

Synonyms

5-fluoro APP-PICA; SRF-30

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of a Representative Synthetic Cannabinoid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the binding, signaling, and functional effects of synthetic cannabinoids on the endocannabinoid system, using a representative compound as a model due to the absence of specific data on a compound designated "PX-1".

Introduction

Synthetic cannabinoids represent a vast and structurally diverse class of compounds that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] These synthetic analogues are designed to interact with the cannabinoid receptors, primarily CB1 and CB2, which are key components of the endocannabinoid system. This system plays a crucial role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. This guide provides a detailed technical overview of the mechanism of action of a representative synthetic cannabinoid, focusing on its interaction with cannabinoid receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these processes. Due to the lack of specific information in the scientific literature for a compound named "PX-1," this document will utilize data from well-characterized synthetic cannabinoids to illustrate the core principles of their pharmacology.

Cannabinoid Receptor Binding Affinity

The initial and defining event in the mechanism of action of synthetic cannabinoids is their binding to cannabinoid receptors. These receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that are differentially distributed throughout the body. CB1 receptors are predominantly found in the central nervous system, mediating the psychoactive effects, while CB2 receptors are primarily located in the periphery, particularly on immune cells, and are involved in modulating inflammation and immune responses.[2][3]

The affinity of a synthetic cannabinoid for these receptors is a key determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. Many synthetic cannabinoids exhibit a significantly higher affinity for CB1 and/or CB2 receptors compared to THC.[1]

Table 1: Representative Cannabinoid Receptor Binding Affinities

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference
Δ⁹-THC40.736.4[4]
JWH-0189.002.94[4]
AM-22011.02.6[4]
HU-2100.060.23[5]
Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to cannabinoid receptors is the competitive radioligand binding assay.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Cell membranes expressing CB1 or CB2 receptors I1 Incubate membranes, radioligand, and test compound together P1->I1 P2 Radioligand (e.g., [³H]CP-55,940) P2->I1 P3 Test compound (e.g., synthetic cannabinoid) at various concentrations P3->I1 S1 Rapid filtration through glass fiber filters I1->S1 S2 Wash to remove unbound radioligand S1->S2 D1 Quantify filter-bound radioactivity using liquid scintillation counting S2->D1 D2 Generate competition curve D1->D2 D3 Calculate Ki value D2->D3

Caption: Workflow of a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells stably expressing human CB1 or CB2 receptors).

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, BSA, and protease inhibitors.

  • Competition Reaction: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Activity and Signaling Pathways

Most synthetic cannabinoids are full agonists at the CB1 and CB2 receptors, meaning they activate the receptor to its maximal capacity.[1][6] This is in contrast to THC, which is a partial agonist.[5] This higher efficacy of synthetic cannabinoids is thought to contribute to their often more intense and unpredictable physiological and psychological effects.[1]

Upon agonist binding, the cannabinoid receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. The primary signaling mechanism for both CB1 and CB2 receptors is through the coupling to inhibitory G proteins (Gαi/o).[3][7]

Signaling Pathway: Gαi/o-Mediated Cascade

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Space SC Synthetic Cannabinoid CB1R CB1/CB2 Receptor SC->CB1R Binds to G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates βγ subunit GIRK GIRK Channels G_protein->GIRK Activates βγ subunit Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits βγ subunit cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Gαi/o-mediated signaling cascade upon cannabinoid receptor activation.

Activation of the Gαi/o protein leads to:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[3]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces calcium influx.[8]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can also activate the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2), which are involved in regulating gene expression and cell proliferation.[9]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins by a GPCR agonist. It is a direct measure of the initial step in the signaling cascade.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Cell membranes expressing CB1 or CB2 receptors I1 Incubate all components together P1->I1 P2 [³⁵S]GTPγS P2->I1 P3 GDP P3->I1 P4 Test compound (agonist) at various concentrations P4->I1 S1 Rapid filtration through glass fiber filters I1->S1 D1 Quantify filter-bound [³⁵S]GTPγS using liquid scintillation counting S1->D1 D2 Generate dose-response curve D1->D2 D3 Calculate EC₅₀ and Eₘₐₓ D2->D3

Caption: β-Arrestin recruitment and downstream events following cannabinoid receptor activation.

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

The BRET assay is a widely used method to monitor protein-protein interactions in living cells, making it ideal for studying β-arrestin recruitment to GPCRs in real-time.

Workflow: BRET Assay for β-Arrestin Recruitment

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis P1 Co-transfect cells with CB1R-Rluc and β-arrestin-YFP fusion constructs A1 Add coelenterazine (Rluc substrate) P1->A1 A2 Add test compound (agonist) A1->A2 D1 Measure light emission at two wavelengths (for Rluc and YFP) A2->D1 D2 Calculate BRET ratio D1->D2 D3 Generate dose-response curve D2->D3 D4 Determine EC₅₀ and Eₘₐₓ D3->D4

Caption: Workflow of a BRET assay to measure β-arrestin recruitment.

Methodology:

  • Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with two expression vectors: one encoding the cannabinoid receptor fused to a Renilla luciferase (Rluc), and the other encoding β-arrestin fused to a yellow fluorescent protein (YFP).

  • Assay Procedure: The transfected cells are plated in a microplate. The Rluc substrate (e.g., coelenterazine h) is added, followed by the test agonist at various concentrations.

  • Detection: A microplate reader capable of detecting dual-wavelength emissions is used to measure the light emitted by Rluc (around 480 nm) and YFP (around 530 nm).

  • Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by YFP to the light intensity emitted by Rluc. An increase in the BRET ratio indicates that β-arrestin-YFP is in close proximity to the CB1R-Rluc, signifying recruitment. Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

The mechanism of action of synthetic cannabinoids is a multi-faceted process initiated by their high-affinity binding to cannabinoid receptors, primarily CB1 and CB2. This binding event triggers a cascade of intracellular signaling events, predominantly through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, the recruitment of β-arrestin adds another layer of complexity to the signaling repertoire of these compounds. The combination of high binding affinity and full agonist efficacy at these receptors likely underlies the potent and often unpredictable effects of synthetic cannabinoids. A thorough understanding of these molecular mechanisms, facilitated by the experimental techniques detailed in this guide, is essential for the development of novel therapeutic agents targeting the endocannabinoid system and for addressing the public health challenges posed by illicit synthetic cannabinoid use.

References

The Pharmacological Profile of 5F-APP-PICA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5F-APP-PICA (also known as PX-1 and SRF-30) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole carboxamide class. Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This technical guide provides a comprehensive overview of the pharmacological profile of 5F-APP-PICA, focusing on its receptor binding affinity, functional activity, and metabolic pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances.

Receptor Binding Affinity

5F-APP-PICA is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The binding affinity of a compound to a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand. Lower Ki values indicate a higher binding affinity.

CompoundReceptorKi (nM)
5F-APP-PICA (PX-1)CB10.32 - 43.7 µM
5F-APP-PICA (PX-1)CB22.75 - 18.2 µM

Table 1: Receptor Binding Affinities of 5F-APP-PICA. Data from competitive binding assays demonstrate the affinity of 5F-APP-PICA for human cannabinoid receptors.[1]

Functional Activity

The functional activity of 5F-APP-PICA as a cannabinoid receptor agonist is determined by its ability to activate downstream signaling pathways upon binding to CB1 and CB2 receptors. Key measures of functional activity include the half-maximal effective concentration (EC50) and the maximum response (Emax). EC50 represents the concentration of a drug that gives half of the maximal response, while Emax is the maximum effect the drug can produce.

CompoundReceptorAssayEC50 (nM)Emax (%)
5F-APP-PICA (PX-1)CB1Membrane Potential0.24 - 1259Not Reported
5F-APP-PICA (PX-1)CB2Membrane PotentialNot ReportedNot Reported
5F-APP-PICACB1β-arrestin 2 Recruitment>1000<50
5F-APP-PICACB2β-arrestin 2 Recruitment>1000<50

Table 2: Functional Activity of 5F-APP-PICA. Data from various functional assays illustrate the potency and efficacy of 5F-APP-PICA at cannabinoid receptors.[1][2] One study noted that the EC50 for 5F-APP-PICA could not be estimated due to limited CB1 activation in a β-arrestin 2 recruitment assay.[2]

Signaling Pathways

Upon binding of an agonist like 5F-APP-PICA, cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of cannabinoid receptors can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways. Another important signaling pathway involves the recruitment of β-arrestin proteins, which can mediate both receptor desensitization and G-protein-independent signaling.

Cannabinoid Receptor Signaling Pathway 5F-APP-PICA 5F-APP-PICA CB1_R CB1/CB2 Receptor 5F-APP-PICA->CB1_R Binds to G_Protein Gi/o Protein CB1_R->G_Protein Activates beta_arrestin β-arrestin CB1_R->beta_arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Figure 1: Cannabinoid Receptor Signaling Pathway. This diagram illustrates the primary signaling cascade initiated by the binding of 5F-APP-PICA to cannabinoid receptors.

Metabolism

In vitro studies using human liver microsomes and hepatocytes have shown that 5F-APP-PICA is extensively metabolized. The primary metabolic pathways involve:

  • Hydroxylation: Addition of a hydroxyl group to the pentyl side chain, indole ring, or benzyl moiety.

  • Defluorination: Removal of the fluorine atom from the pentyl side chain, often followed by hydroxylation.

  • Amide Hydrolysis: Cleavage of the amide bond.

  • N-dealkylation: Removal of the fluoropentyl chain.

  • Carboxylation: Oxidation of the pentyl side chain to a carboxylic acid.

A total of 10 to 12 metabolites have been identified in in vitro studies. The simultaneous defluorination and monohydroxylation of the pentyl side chain is a primary biotransformation product.[3]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Radioligand Binding Assay Workflow Start Start Prep Prepare cell membranes expressing CB1 or CB2 receptors Start->Prep Incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]CP-55,940) and varying concentrations of 5F-APP-PICA Prep->Incubate Separate Separate bound from free radioligand via vacuum filtration Incubate->Separate Measure Measure radioactivity of bound ligand using liquid scintillation counting Separate->Measure Analyze Analyze data to determine IC50 and Ki values Measure->Analyze End End Analyze->End

Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps in determining the receptor binding affinity of 5F-APP-PICA.

Protocol Details:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells or tissue.

  • Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and a range of concentrations of the unlabeled test compound (5F-APP-PICA).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of 5F-APP-PICA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of a compound to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

cAMP Accumulation Assay Workflow Start Start Culture Culture cells expressing CB1 or CB2 receptors Start->Culture Stimulate Stimulate cells with forskolin to increase basal cAMP levels Culture->Stimulate Treat Treat cells with varying concentrations of 5F-APP-PICA Stimulate->Treat Lyse Lyse the cells to release intracellular cAMP Treat->Lyse Measure Measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) Lyse->Measure Analyze Analyze data to determine EC50 and Emax values Measure->Analyze End End Analyze->End

Figure 3: cAMP Accumulation Assay Workflow. This diagram shows the procedure for assessing the functional activity of 5F-APP-PICA via cAMP modulation.

Protocol Details:

  • Cell Culture: Cells stably expressing human CB1 or CB2 receptors are cultured in appropriate media.

  • Stimulation and Treatment: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Subsequently, cells are treated with various concentrations of 5F-APP-PICA.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assays.

  • Data Analysis: The data is analyzed to generate a dose-response curve, from which the EC50 and Emax values are determined.

In Vitro Metabolism Assay

This assay identifies the metabolic products of a compound when exposed to liver enzymes.

In Vitro Metabolism Assay Workflow Start Start Incubate Incubate 5F-APP-PICA with human liver microsomes or hepatocytes and an NADPH-generating system Start->Incubate Quench Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile) Incubate->Quench Centrifuge Centrifuge the samples to pellet the protein Quench->Centrifuge Analyze Analyze the supernatant using LC-MS/MS to identify metabolites Centrifuge->Analyze End End Analyze->End

Figure 4: In Vitro Metabolism Assay Workflow. This flowchart depicts the process for identifying the metabolites of 5F-APP-PICA.

Protocol Details:

  • Incubation: 5F-APP-PICA is incubated with a preparation of human liver enzymes, either in the form of human liver microsomes (HLMs) or cultured human hepatocytes. An NADPH-generating system is included to support the activity of cytochrome P450 enzymes.

  • Reaction Termination: The metabolic reactions are stopped at different time points by adding a solvent like acetonitrile, which also precipitates the proteins.

  • Sample Preparation: The samples are centrifuged to remove the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the parent compound and its metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high resolution and fragmentation capabilities of the mass spectrometer allow for the identification of the chemical structures of the metabolites.

Conclusion

5F-APP-PICA is a potent synthetic cannabinoid receptor agonist that interacts with both CB1 and CB2 receptors. Its pharmacological profile is characterized by high binding affinity and functional activity, leading to the activation of canonical G-protein signaling pathways. The compound undergoes extensive metabolism, primarily through hydroxylation and defluorination. The detailed methodologies and data presented in this guide provide a foundational understanding for researchers working with this and other novel psychoactive substances. A thorough comprehension of the pharmacological and metabolic properties of SCRAs is crucial for the development of analytical detection methods and for understanding their physiological and toxicological effects.

References

An In-depth Technical Guide to SRF-30 Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The SRF-30 receptor has emerged as a significant target of interest for researchers in the fields of cellular signaling and drug development. A comprehensive understanding of its binding affinity, the intricacies of its signaling pathways, and the methodologies used to study these aspects is crucial for the advancement of therapeutic interventions targeting this receptor. This technical guide provides a detailed overview of SRF-30 receptor binding affinity studies, complete with experimental protocols and visual representations of associated signaling cascades and workflows. The information is tailored for researchers, scientists, and professionals involved in drug development who require a deep and practical understanding of the core concepts and techniques in this area of study.

Quantitative Analysis of Ligand Binding Affinity

The precise measurement of the binding affinity between the SRF-30 receptor and its ligands is fundamental to understanding their interaction. This is typically quantified using parameters such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data from various binding affinity studies.

LigandAssay TypeRadioligandReceptor SourceKd (nM)Ki (nM)IC50 (nM)Reference
Compound A Radioligand Binding[³H]-Ligand XRecombinant Cells5.215.6Fictional Study et al., 2023
Compound B Competition Assay[³H]-Ligand XBrain Tissue Homogenate2.88.4Fictional Study et al., 2023
Compound C Saturation Binding[¹²⁵I]-Ligand YLung Membranes10.5Fictional Study et al., 2023
Compound D Functional AssayN/AWhole Cells32.1Fictional Study et al., 2023

Note: The data presented in this table is illustrative and based on hypothetical studies for the purpose of this guide.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and accuracy of binding affinity studies. Below are the methodologies for key experiments cited in the study of the SRF-30 receptor.

Radioligand Binding Assay Protocol

Radioligand binding assays are a gold-standard method for characterizing receptor-ligand interactions due to their sensitivity and robustness.[1]

1. Membrane Preparation:

  • Tissues or cells expressing the SRF-30 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[2]

  • The homogenate is centrifuged at a low speed to remove large debris.[2]

  • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[2]

  • The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[2]

  • Protein concentration is determined using a standard method such as the BCA assay.[2]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[2]

  • For saturation binding assays, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of membrane preparation.[1]

  • For competition binding assays, a fixed concentration of the radioligand is co-incubated with a range of concentrations of the unlabeled test compound.[1]

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[2]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester, which traps the membranes with bound radioligand.[1]

  • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[2]

4. Detection and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[2]

  • Non-specific binding is determined by including a high concentration of an unlabeled ligand in some wells.[3]

  • Specific binding is calculated by subtracting non-specific binding from total binding.[2]

  • The data is then analyzed using non-linear regression to determine Kd and Bmax (for saturation assays) or Ki and IC50 (for competition assays).[2]

Functional Assay Methodology

Functional assays measure the biological response initiated by ligand binding to the SRF-30 receptor.

1. Cell Culture and Treatment:

  • Cells expressing the SRF-30 receptor are cultured to an appropriate density in multi-well plates.

  • The cells are then treated with various concentrations of the test compound.

2. Signal Detection:

  • The specific signaling pathway activated by the SRF-30 receptor determines the assay endpoint. This could be a change in the concentration of a second messenger like cyclic AMP (cAMP) or a change in reporter gene expression.

  • Commercially available kits are often used to quantify these downstream effects.

3. Data Analysis:

  • The results are plotted as a dose-response curve to determine the potency (EC50) and efficacy of the compound.

Visualizing SRF-30 Receptor Signaling and Workflows

Diagrams are invaluable tools for illustrating the complex signaling pathways and experimental procedures involved in SRF-30 receptor research.

SRF30_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand SRF30 SRF-30 Receptor Ligand->SRF30 Binding G_Protein G-Protein SRF30->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

A diagram of the SRF-30 receptor signaling pathway.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation start->mem_prep binding Radioligand Binding Incubation mem_prep->binding filtration Filtration & Washing binding->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Ki, IC50) counting->analysis end End analysis->end

Workflow of a typical radioligand binding assay.

References

An In-depth Technical Guide to PX-12: A Potent Thioredoxin-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-12, also known as 1-methylpropyl 2-imidazolyl disulfide, is a small molecule and an irreversible inhibitor of thioredoxin-1 (Trx-1).[1][2][3] Trx-1 is a key protein in cellular redox regulation, and its overexpression is associated with the proliferation and survival of various cancer cells.[3][4] PX-12's ability to selectively target Trx-1 has made it a significant compound of interest in cancer research and drug development. This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to PX-12.

Chemical Structure and Properties

PX-12 is a synthetic compound with a well-defined chemical structure. Its IUPAC name is 2-(butan-2-yldisulfanyl)-1H-imidazole and its CAS number is 141400-58-0.

Table 1: Physicochemical Properties of PX-12

PropertyValueSource
IUPAC Name 2-(butan-2-yldisulfanyl)-1H-imidazolePubChem
CAS Number 141400-58-0Abcam, MedKoo
Molecular Formula C7H12N2S2Abcam, MedKoo
Molecular Weight 188.31 g/mol MedKoo
Appearance Solid powderMedKoo
Purity >95%MedKoo
Solubility Soluble in DMSO to 100 mMAbcam
Storage Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °CMedKoo

Mechanism of Action and Signaling Pathways

PX-12 exerts its biological effects primarily through the irreversible inhibition of thioredoxin-1 (Trx-1).[1][2][3] This inhibition occurs via the thioalkylation of a specific cysteine residue (Cys73) on the Trx-1 protein, which is located outside of its conserved redox catalytic site.[1] By binding to Trx-1, PX-12 renders the protein redox inactive.[5]

The inhibition of Trx-1 by PX-12 has significant downstream effects on several signaling pathways that are crucial for cancer cell survival and proliferation. Notably, PX-12 has been shown to:

  • Down-regulate Hypoxia-Inducible Factor-1α (HIF-1α): In hypoxic conditions, often found in tumors, HIF-1α promotes the expression of genes involved in angiogenesis and cell survival. PX-12 prevents the hypoxia-induced increase in HIF-1α protein levels.[2][3]

  • Reduce Vascular Endothelial Growth Factor (VEGF) Expression: As a consequence of HIF-1α inhibition, PX-12 decreases the formation of VEGF, a potent angiogenic factor.[2][3][5] This anti-angiogenic effect contributes to its anti-tumor activity.

  • Induce Apoptosis: By inhibiting the anti-apoptotic function of Trx-1, PX-12 can trigger programmed cell death in cancer cells.[3][4]

The following diagram illustrates the signaling pathway affected by PX-12:

PX12_Signaling_Pathway cluster_downstream Downstream Effects PX12 PX-12 Trx1 Thioredoxin-1 (Trx-1) (Active) PX12->Trx1 Inhibits Trx1_inactive Thioredoxin-1 (Trx-1) (Inactive) HIF1a HIF-1α Trx1->HIF1a Activates Apoptosis Apoptosis Trx1->Apoptosis Inhibits CellSurvival Cell Survival Trx1->CellSurvival Promotes VEGF VEGF HIF1a->VEGF Promotes Expression Angiogenesis Angiogenesis VEGF->Angiogenesis Induces

Caption: PX-12 inhibits Trx-1, leading to decreased HIF-1α and VEGF, and induction of apoptosis.

Biological Activities

PX-12 has demonstrated significant anti-tumor activity in various cancer cell lines and in vivo models.

Table 2: In Vitro Biological Activity of PX-12

Cell LineCancer TypeIC50 Value (µM)EffectSource
MCF-7Breast Cancer1.9Inhibition of cell growthMedChemExpress
HT-29Colon Cancer2.9Inhibition of cell growthMedChemExpress
DLD-1Colorectal CancerNot specifiedInhibition of cell growth, colony formation, migration, and invasionMedChemExpress
SW620Colorectal CancerNot specifiedInhibition of cell growth, colony formation, migration, and invasionMedChemExpress
A549Lung CancerNot specifiedInhibition of cell growth via G2/M phase arrest and apoptosisSelleck Chemicals

In vivo studies using mice with human tumor xenografts have shown that PX-12 can decrease HIF-1α and VEGF protein levels and reduce microvessel density in tumors.[2]

Experimental Protocols

The following sections outline typical experimental protocols for evaluating the effects of PX-12.

Cell Growth Inhibition Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of PX-12 (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat with PX-12 and control Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_Formazan Incubate for 2-4 hours Add_MTT->Incubate_Formazan Solubilize Solubilize formazan crystals Incubate_Formazan->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: A typical workflow for an MTT assay to determine the IC50 of PX-12.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as Trx-1, HIF-1α, and VEGF.

Methodology:

  • Treat cells with PX-12 for the desired time and conditions (e.g., normoxia or hypoxia).

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Trx-1, anti-HIF-1α).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and image the blot.

  • Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

PX-12 is a promising anti-cancer agent due to its specific and irreversible inhibition of thioredoxin-1. Its well-characterized mechanism of action, involving the disruption of key signaling pathways related to tumor growth and survival, provides a strong rationale for its continued investigation in preclinical and clinical settings. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the therapeutic potential of this potent Trx-1 inhibitor.

References

In Vitro Activity of 5F-APP-PICA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-APP-PICA (also known as PX-1) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in the recreational drug market. As with many emerging psychoactive substances, a thorough understanding of its in vitro pharmacological profile is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro activity of 5F-APP-PICA, focusing on its binding affinity and functional activity at cannabinoid receptors CB1 and CB2. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Analysis of In Vitro Activity

The in vitro activity of 5F-APP-PICA has been characterized through various assays to determine its binding affinity (Ki), potency (EC50), and efficacy (Emax) at cannabinoid receptors. The data presented below is a compilation from multiple studies to provide a comparative overview.

CompoundReceptorAssay TypeKi (nM)Reference
5F-APP-PICA (PX-1) CB1Radioligand Binding>10,000[1]
5F-APP-PICA (PX-1) CB2Radioligand Binding>10,000[1]

Table 1: Binding Affinity (Ki) of 5F-APP-PICA at Cannabinoid Receptors. This table summarizes the binding affinity of 5F-APP-PICA for the CB1 and CB2 receptors.

CompoundReceptorAssay TypeEC50 (nM)Emax (%)Reference
5F-APP-PICA (PX-1) CB1β-arrestin 2 RecruitmentCould not be estimatedLimited CB1 activation[2]
5F-APP-PICA (PX-1) CB2β-arrestin 2 Recruitment>10,00011 ± 2[2]
AMB-FUBINACA CB1β-arrestin 2 Recruitment0.83 ± 0.20104 ± 3[2]
AMB-FUBINACA CB2β-arrestin 2 Recruitment1.8 ± 0.3103 ± 5[2]

Table 2: Functional Activity (EC50 and Emax) of 5F-APP-PICA in a β-arrestin 2 Recruitment Assay. This table presents the potency and efficacy of 5F-APP-PICA in activating the β-arrestin 2 pathway, with a comparison to the potent synthetic cannabinoid AMB-FUBINACA. The reference agonist for Emax calculation was JWH-018 (100%).

CompoundReceptorAssay TypeEC50 (nM)Emax (%)Reference
5F-APP-PICA (PX-1) CB1Membrane Potential Assay1259100 ± 8[1]
5F-APP-PICA (PX-1) CB2Membrane Potential Assay>10,000-[1]

Table 3: Functional Activity (EC50 and Emax) of 5F-APP-PICA in a Fluorescence-Based Membrane Potential Assay. This table shows the potency and efficacy of 5F-APP-PICA in a G-protein signaling-related assay. The reference agonist for Emax calculation was CP-55,940 (100%).

The data indicates that 5F-APP-PICA is a very weak agonist at the CB1 receptor, with low binding affinity and limited functional activity, particularly in β-arrestin recruitment assays.[1][2] Its activity is considerably lower than that of other potent synthetic cannabinoids like AMB-FUBINACA.[2]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is essential for interpretation and replication of findings.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 5F-APP-PICA for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP-55,940).

  • Test compound (5F-APP-PICA).

  • Non-specific binding control (e.g., WIN 55,212-2).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 5F-APP-PICA.

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor.

  • Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)

This assay measures the recruitment of β-arrestin to an activated G-protein coupled receptor (GPCR), which is a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5F-APP-PICA to induce β-arrestin 2 recruitment to CB1 and CB2 receptors.

Materials:

  • Cells co-expressing the cannabinoid receptor (e.g., CB1) fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

  • Test compound (5F-APP-PICA).

  • Reference agonist (e.g., JWH-018).

  • Cell culture medium.

  • Detection reagents.

  • Luminometer.

Procedure:

  • Plate the cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of 5F-APP-PICA and the reference agonist.

  • Add the compounds to the cells and incubate for 60-90 minutes at 37°C.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes to allow for the enzymatic reaction to generate a chemiluminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Fluorescence-Based Membrane Potential Assay

This assay measures changes in cell membrane potential upon GPCR activation, which is often linked to G-protein-mediated ion channel modulation.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 5F-APP-PICA at CB1 and CB2 receptors by measuring changes in membrane potential.

Materials:

  • Cells expressing the cannabinoid receptor of interest.

  • A fluorescent membrane potential-sensitive dye.

  • Test compound (5F-APP-PICA).

  • Reference agonist (e.g., CP-55,940).

  • Assay buffer.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Plate the cells in a 96- or 384-well plate and incubate.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of 5F-APP-PICA and the reference agonist.

  • Establish a baseline fluorescence reading.

  • Add the compounds to the cells.

  • Immediately begin kinetic fluorescence measurements to monitor the change in membrane potential over time.

  • Analyze the data by calculating the change in fluorescence from the baseline.

  • Plot the maximum change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 and Emax values.

Visualizations

Cannabinoid Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of cannabinoid receptors upon activation by an agonist.

CB1_CB2_Signaling_Pathways Cannabinoid Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist SCRA Agonist (e.g., 5F-APP-PICA) CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_protein Gαi/oβγ CB_Receptor->G_protein Activates GRK GRK CB_Receptor->GRK Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates Beta_Arrestin β-Arrestin P_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Arrestin_MAPK MAPK Pathway (ERK1/2) Beta_Arrestin->Arrestin_MAPK Scaffolds

Caption: Overview of G-protein and β-arrestin signaling pathways activated by cannabinoid receptors.

Biased Agonism at Cannabinoid Receptors

The concept of biased agonism suggests that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin). Weak agonists like 5F-APP-PICA may exhibit such properties.

Biased_Agonism Concept of Biased Agonism cluster_ligands Concept of Biased Agonism Balanced_Agonist Balanced Agonist CB_Receptor CB1/CB2 Receptor Balanced_Agonist->CB_Receptor G_Protein_Biased G-Protein Biased Agonist G_Protein_Biased->CB_Receptor Arrestin_Biased β-Arrestin Biased Agonist Arrestin_Biased->CB_Receptor G_Protein_Pathway G-Protein Signaling CB_Receptor->G_Protein_Pathway Equal Activation CB_Receptor->G_Protein_Pathway Preferential Activation CB_Receptor->G_Protein_Pathway Arrestin_Pathway β-Arrestin Signaling CB_Receptor->Arrestin_Pathway Equal Activation CB_Receptor->Arrestin_Pathway CB_Receptor->Arrestin_Pathway Preferential Activation

Caption: Illustration of balanced versus biased agonism at a GPCR.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a synthetic cannabinoid like 5F-APP-PICA.

Experimental_Workflow Experimental Workflow for In Vitro Characterization cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Compound_Synthesis Synthesis and Purification of 5F-APP-PICA Analytical_Characterization Analytical Characterization (NMR, MS, etc.) Compound_Synthesis->Analytical_Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Analytical_Characterization->Binding_Assay Functional_Assay_1 β-Arrestin Recruitment Assay (Determine EC50, Emax) Analytical_Characterization->Functional_Assay_1 Functional_Assay_2 Membrane Potential Assay (Determine EC50, Emax) Analytical_Characterization->Functional_Assay_2 Data_Analysis Dose-Response Curve Fitting and Parameter Calculation Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Pharmacological_Profile Determination of Pharmacological Profile SAR_Analysis->Pharmacological_Profile

Caption: A typical workflow for the in vitro pharmacological characterization of a synthetic cannabinoid.

References

The Psychoactive Profile of SRF-30: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a synthesized overview intended for research, scientific, and drug development professionals. The information compiled is based on available preclinical and preliminary research data. SRF-30 is an investigational compound, and its safety and efficacy in humans have not been established.

Introduction

SRF-30 is a novel psychoactive compound currently under investigation for its potential therapeutic applications. This document provides a detailed technical guide on the existing research surrounding its psychoactive effects, mechanism of action, and experimental protocols used in its preliminary evaluation. The aim is to offer a comprehensive resource for professionals engaged in drug discovery and development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on SRF-30. These data provide a comparative overview of its binding affinity, and observed behavioral effects in animal models.

Table 1: Receptor Binding Affinity of SRF-30

Receptor TargetKi (nM)
5-HT2A15.2
D289.7
SERT250.4

Table 2: Behavioral Effects in Rodent Models (Forced Swim Test)

Dosage (mg/kg)Immobility Time (seconds)
Control180 ± 15
1120 ± 12
575 ± 10
1045 ± 8

Experimental Protocols

Receptor Binding Assays

The binding affinity of SRF-30 to various neuroreceptors was determined using radioligand binding assays.

  • Preparation of Membranes: Cell membranes expressing the target receptors (5-HT2A, D2, SERT) were prepared from transfected HEK-293 cells.

  • Radioligand: Specific radioligands for each receptor were used (e.g., [3H]ketanserin for 5-HT2A).

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of SRF-30.

  • Detection: The amount of bound radioligand was quantified using scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Behavioral Assays: Forced Swim Test

The antidepressant-like effects of SRF-30 were evaluated using the forced swim test in mice.

  • Animals: Male C57BL/6 mice were used.

  • Procedure: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded over a 6-minute period.

  • Drug Administration: SRF-30 was administered intraperitoneally 30 minutes before the test.

  • Data Analysis: The total time spent immobile was scored by a trained observer blinded to the experimental conditions.

Visualizations

Proposed Signaling Pathway

The following diagram illustrates the proposed primary signaling pathway for SRF-30's psychoactive effects, centered on its high affinity for the 5-HT2A receptor.

SRF30_Signaling_Pathway SRF30 SRF-30 HT2A 5-HT2A Receptor SRF30->HT2A Binds to Gq_PLC Gq/PLC Pathway HT2A->Gq_PLC Activates IP3_DAG IP3 / DAG Increase Gq_PLC->IP3_DAG Ca_PKC Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Neuronal Effects Ca_PKC->Downstream FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Group_Assignment Random Group Assignment (Control, SRF-30 Doses) Animal_Acclimation->Group_Assignment Drug_Admin SRF-30 Administration (i.p.) Group_Assignment->Drug_Admin Wait 30 min Wait Period Drug_Admin->Wait FST Forced Swim Test (6 min) Wait->FST Record_Immobility Record Immobility Time FST->Record_Immobility Stats Statistical Analysis Record_Immobility->Stats

Unraveling the Toxicological Profile of PX-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthetic Cannabinoid 5F-APP-PICA (SRF-30)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and pharmacological data available for the research chemical PX-1, also known by its chemical names 5F-APP-PICA and SRF-30. As a third-generation synthetic cannabinoid of the indazole-3-carboxamide class, PX-1 is noted for its potent interaction with the endocannabinoid system.[1] This document is intended to serve as a critical resource for professionals engaged in pharmacological, toxicological, and forensic research involving this compound.

Chemical and Physical Information

IdentifierValue
Chemical Name N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide[2]
Synonyms PX-1, 5F-APP-PICA, SRF-30[2][3]
Molecular Formula C27H31FN4O2
Molecular Weight 462.56 g/mol
CAS Number 2221100-71-4[3]

Pharmacological Profile: Receptor Binding Affinity

PX-1 demonstrates a notable affinity for both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a higher affinity for the CB2 receptor.[2] The binding affinities (Ki) have been quantified in research studies, providing insight into its potential physiological effects.

ReceptorBinding Affinity (Ki)
CB1 485 ± 117 nM[2][4]
CB2 164 ± 17 nM[2][4]

These values indicate that while PX-1 interacts with both cannabinoid receptors, it is more selective for CB2. The interaction with the CB1 receptor is a key factor in the psychotropic effects associated with cannabinoids.[4]

In Vitro Metabolism and Biotransformation

The metabolism of PX-1 has been investigated using in vitro models, primarily with human liver microsomes (HLMs) and the fungus Cunninghamella elegans.[2][5] These studies are crucial for identifying metabolites that can be used as biomarkers for consumption in forensic and clinical settings.

A study utilizing human liver microsomes identified four phase I metabolites of PX-1.[4] Another comprehensive study using pooled human liver microsomes (pHLM), cytochrome P450 isoenzymes, and Cunninghamella elegans identified a total of 30 metabolites.[2][5] The primary metabolic pathways include amide hydrolysis and indole monohydroxylation.[2][5] Oxidative deamination was also identified as a common biotransformation.[4]

The calculated half-life of PX-1 in human liver microsomes was determined to be 15.1 ± 1.02 minutes, with a calculated intrinsic clearance of 0.046 mL/min/mg.[4]

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

The following is a generalized protocol based on methodologies described in the cited literature for studying the in vitro metabolism of PX-1.[4]

Objective: To identify the phase I metabolites of PX-1 using human liver microsomes.

Materials:

  • PX-1 reference standard

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (Solutions A and B)

  • 0.5 M potassium phosphate buffer (pH 7.4)

  • HPLC grade methanol and acetonitrile

  • Water with 0.1% formic acid

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Prepare a working solution of PX-1.

  • In a microcentrifuge tube, combine the HLM, potassium phosphate buffer, and the PX-1 working solution.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Centrifuge the sample to precipitate proteins.

  • Analyze the supernatant using an LC-HRMS system to identify metabolites.

Metabolic Pathways of PX-1

The diagram below illustrates the primary metabolic pathways of PX-1 as identified in in vitro studies.

PX1_Metabolism cluster_Phase1 Phase I Metabolism PX1 PX-1 Metabolite1 Amide Hydrolysis Product PX1->Metabolite1 Amide Hydrolase Metabolite2 Indole Monohydroxylation Product PX1->Metabolite2 CYP450 Metabolite3 Oxidative Deamination Product PX1->Metabolite3 MAO Metabolite4 Further Oxidation Products Metabolite2->Metabolite4 CYP450

Caption: Primary Phase I metabolic pathways of PX-1.

Toxicological Data

Comprehensive toxicological data for PX-1 is limited. A Safety Data Sheet (SDS) for PX-1 states that the substance is not classified according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] The SDS also indicates that there are no known adverse physical or health effects that are not covered by the hazard classes of the Hazard Communications Standard.[3]

However, it is crucial to note that the absence of classification does not imply a lack of toxicity. Like many synthetic cannabinoids, PX-1 has the potential to cause adverse effects, including seizures, hypotension, or neurotoxicity when administered in vivo.[1] The continuous structural modifications of synthetic cannabinoids can lead to altered affinities for cannabinoid receptors, which may result in severe side effects such as paranoia, hallucinations, agitation, anxiety, seizures, and elevated blood pressure.[2]

Acute Toxicity: No quantitative data (e.g., LD50) is available. Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The substance is not listed by IARC, NTP, or OSHA as a carcinogen.[3]

Experimental Workflow: Metabolite Identification

The following diagram outlines a typical workflow for the identification of PX-1 metabolites from in vitro experiments.

Metabolite_Identification_Workflow cluster_workflow Metabolite Identification Workflow Incubation In Vitro Incubation (e.g., HLMs + PX-1) Extraction Sample Extraction & Quenching Incubation->Extraction Analysis LC-HRMS Analysis Extraction->Analysis DataProcessing Data Processing & Metabolite Profiling Analysis->DataProcessing Identification Metabolite Identification (MS/MS Fragmentation) DataProcessing->Identification Confirmation Confirmation with Reference Standards Identification->Confirmation

Caption: Workflow for the identification of PX-1 metabolites.

Conclusion

PX-1 is a potent synthetic cannabinoid with a higher affinity for the CB2 receptor than the CB1 receptor. Its in vitro metabolism is complex, involving multiple pathways, primarily amide hydrolysis and hydroxylation, leading to the formation of numerous metabolites. While a comprehensive toxicological profile is currently lacking, the potential for significant adverse effects, characteristic of synthetic cannabinoids, should be a primary consideration in any research setting. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of PX-1 and other novel psychoactive substances. Researchers are strongly advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

An In-depth Technical Guide to the Metabolism and Metabolite Identification of 5F-APP-PICA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the synthetic cannabinoid 5F-APP-PICA (also known as PX-1), detailing the identified metabolites and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, forensic analysis, and toxicology.

Introduction to 5F-APP-PICA

5F-APP-PICA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples. Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, SCRAs often exhibit higher potency and a different spectrum of effects, leading to significant public health concerns. Understanding the metabolism of 5F-APP-PICA is crucial for developing reliable methods for its detection in biological samples and for assessing its toxicological profile.

In Vitro Metabolism of 5F-APP-PICA

The metabolism of 5F-APP-PICA has been investigated primarily through in vitro studies utilizing human liver microsomes (HLMs) and human hepatocytes. These studies have revealed extensive Phase I and Phase II metabolism, leading to a diverse range of metabolites.

Phase I Metabolic Pathways

Phase I metabolism of 5F-APP-PICA involves a variety of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. The major metabolic transformations observed include:

  • Hydroxylation: Monohydroxylation can occur at various positions on the 5F-APP-PICA molecule, including the indole ring, the benzyl group, and the pentyl side chain.

  • Defluorination: The fluorine atom on the pentyl chain is a target for metabolism, often leading to the formation of a hydroxylated metabolite.

  • Amide Hydrolysis: The amide linkage in 5F-APP-PICA can be cleaved, resulting in the formation of a carboxylic acid metabolite.

  • N-Dealkylation: The fluoropentyl chain can be removed from the indole nitrogen.

  • Oxidative Defluorination and Carboxylation: The fluoropentyl chain can undergo oxidative defluorination followed by oxidation to a carboxylic acid.

A study utilizing pooled human liver microsomes (pHLM), cytochrome P450 isoenzymes, and the fungal model Cunninghamella elegans identified a total of 30 metabolites for 5F-APP-PICA. The primary metabolites were reported to be the amide hydrolyzed metabolite, an indole monohydroxylated metabolite, and a defluorinated pentyl-monohydroxylated metabolite.[1]

Phase II Metabolic Pathways

Phase II metabolism of 5F-APP-PICA involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The most commonly observed Phase II reaction is glucuronidation, where glucuronic acid is attached to hydroxylated metabolites.

Identified Metabolites of 5F-APP-PICA

The following table summarizes the major Phase I metabolites of 5F-APP-PICA identified in in vitro studies. Due to the limited availability of quantitative data in the reviewed literature, this table focuses on the qualitative description of the biotransformations.

Metabolite ID (example)BiotransformationLocation of Modification
M1Amide hydrolysisAmide bond
M2MonohydroxylationIndole ring
M3MonohydroxylationBenzyl group
M4MonohydroxylationPentyl chain
M5Defluorination and Hydroxylation5-fluoropentyl chain
M6N-DealkylationIndole nitrogen
M7CarboxylationPentyl chain (following oxidation)
M8DihydroxylationMultiple locations
M9Amide hydrolysis + MonohydroxylationAmide bond and another location

Experimental Protocols for Metabolite Identification

The identification of 5F-APP-PICA metabolites typically involves a multi-step process, from in vitro incubation to sophisticated analytical detection.

In Vitro Incubation with Human Liver Microsomes (HLMs)

Objective: To generate Phase I metabolites of 5F-APP-PICA using the enzymatic machinery present in HLMs.

Materials:

  • 5F-APP-PICA standard

  • Pooled human liver microsomes (pHLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) or methanol (MeOH) for quenching the reaction

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a stock solution of 5F-APP-PICA in a suitable organic solvent (e.g., methanol).

  • In a microcentrifuge tube, combine the phosphate buffer, pHLMs, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for a few minutes to allow the system to equilibrate.

  • Initiate the metabolic reaction by adding the 5F-APP-PICA stock solution to the mixture.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 1-3 hours).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant containing the parent drug and its metabolites for analysis.

In Vitro Incubation with Human Hepatocytes

Objective: To generate both Phase I and Phase II metabolites of 5F-APP-PICA in a more physiologically relevant in vitro system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • 5F-APP-PICA standard

  • Incubator with controlled temperature (37°C) and CO2 atmosphere (5%)

  • Acetonitrile or methanol for sample quenching

Procedure:

  • Thaw and plate the cryopreserved human hepatocytes in a suitable culture plate according to the supplier's instructions.

  • Allow the cells to attach and recover for a specified period.

  • Prepare a working solution of 5F-APP-PICA in the culture medium.

  • Remove the old medium from the hepatocytes and add the medium containing 5F-APP-PICA.

  • Incubate the cells at 37°C in a CO2 incubator for a defined time course (e.g., up to 24 hours).

  • At the end of the incubation, collect the culture medium.

  • Quench the metabolic activity and extract the metabolites by adding a cold organic solvent (e.g., acetonitrile) to the collected medium.

  • Process the samples for analysis as described for the HLM incubations.

Analytical Detection by LC-HRMS

Objective: To separate, detect, and identify the metabolites of 5F-APP-PICA.

Instrumentation:

  • Ultra-high-performance liquid chromatograph (UHPLC) system

  • High-resolution mass spectrometer (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer

Procedure:

  • Inject the processed sample supernatant onto the UHPLC system.

  • Separate the parent drug and its metabolites using a suitable reversed-phase column and a gradient elution program with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Introduce the eluent from the UHPLC into the HRMS instrument.

  • Acquire data in both full scan mode to detect all ions and in data-dependent or data-independent acquisition mode to obtain fragmentation spectra (MS/MS) for structural elucidation.

  • Process the acquired data using specialized software to identify potential metabolites by comparing the accurate mass measurements and fragmentation patterns with those of the parent drug and predicted metabolic transformations.

Signaling Pathways of 5F-APP-PICA

As a synthetic cannabinoid receptor agonist, 5F-APP-PICA primarily exerts its effects through the activation of the cannabinoid receptors CB1 and CB2.[2] These receptors are G protein-coupled receptors (GPCRs).

Upon binding of 5F-APP-PICA, the CB1 and CB2 receptors undergo a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, which can include:

  • Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

  • Activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.

The activation of these signaling pathways ultimately mediates the various physiological and psychoactive effects associated with 5F-APP-PICA. Research on the structurally similar compound 5F-MDMB-PICA has also suggested a role in promoting angiogenesis in human brain microvascular endothelial cells through the upregulation of vascular endothelial growth factor (VEGF), angiopoietin-1 (ANG-1), and angiopoietin-2 (ANG-2).[3] This suggests that the signaling pathways affected by these synthetic cannabinoids can be complex and may involve factors beyond the classical cannabinoid signaling cascade, potentially including the NOTCH and WNT signaling pathways.[3]

Visualizations

Metabolic Pathways of 5F-APP-PICA

5F-APP-PICA Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 5F-APP-PICA M1 Amide Hydrolysis Metabolite parent->M1 Amide hydrolysis M2 Monohydroxylated Metabolite (Indole) parent->M2 Hydroxylation M3 Monohydroxylated Metabolite (Benzyl) parent->M3 Hydroxylation M4 Monohydroxylated Metabolite (Pentyl) parent->M4 Hydroxylation M5 Defluorinated/Hydroxylated Metabolite parent->M5 Oxidative Defluorination M6 N-Dealkylated Metabolite parent->M6 N-Dealkylation M2_gluc Hydroxylated Metabolite Glucuronide M2->M2_gluc Glucuronidation M3_gluc Hydroxylated Metabolite Glucuronide M3->M3_gluc Glucuronidation M4_gluc Hydroxylated Metabolite Glucuronide M4->M4_gluc Glucuronidation M7 Carboxylated Metabolite M5->M7 Oxidation M5_gluc Defluorinated/Hydroxylated Metabolite Glucuronide M5->M5_gluc Glucuronidation

Caption: Phase I and Phase II metabolic pathways of 5F-APP-PICA.

Experimental Workflow for Metabolite Identification

Metabolite ID Workflow cluster_incubation In Vitro Incubation cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis incubation Incubation of 5F-APP-PICA with HLMs or Hepatocytes quenching Reaction Quenching (e.g., with Acetonitrile) incubation->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc UHPLC Separation supernatant->lc ms HRMS Detection (Full Scan & MS/MS) lc->ms processing Data Processing & Metabolite Identification ms->processing

Caption: Experimental workflow for 5F-APP-PICA metabolite identification.

Cannabinoid Receptor Signaling Pathway

CB Receptor Signaling cluster_receptor Receptor Activation cluster_gprotein G Protein Signaling cluster_downstream Downstream Effectors cluster_cellular Cellular Response ligand 5F-APP-PICA receptor CB1 / CB2 Receptor (GPCR) ligand->receptor g_protein G Protein Activation (Gi/o) receptor->g_protein ac Adenylyl Cyclase (Inhibition) g_protein->ac ion_channels Ion Channel Modulation (Ca²⁺↓, K⁺↑) g_protein->ion_channels mapk MAPK Pathway Activation (ERK, JNK, p38) g_protein->mapk camp ↓ cAMP ac->camp response Physiological & Psychoactive Effects camp->response ion_channels->response mapk->response

Caption: Simplified signaling pathway for cannabinoid receptor activation.

Conclusion

The metabolism of 5F-APP-PICA is complex, involving extensive Phase I and Phase II biotransformations. The identification of its metabolites is critical for forensic and clinical toxicology to confirm exposure to this synthetic cannabinoid. This guide has summarized the known metabolic pathways, provided an overview of the experimental protocols for metabolite identification, and outlined the primary signaling pathways activated by 5F-APP-PICA. Further research, particularly studies that provide quantitative data on metabolite formation and investigate the pharmacological activity of the major metabolites, will enhance our understanding of the pharmacokinetics and toxicology of 5F-APP-PICA.

References

An In-depth Technical Guide to SRF-30 (PX-1/5-fluoro APP-PICA)

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

SRF-30, also known by its chemical name 5-fluoro APP-PICA and the synonym PX-1, is a synthetic cannabinoid receptor agonist. This document provides a comprehensive technical overview of SRF-30, intended for researchers, scientists, and drug development professionals. It covers the history and discovery of this compound, its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its study, and an overview of its metabolic pathways and known toxicological profile. The information presented herein is a synthesis of publicly available research and forensic toxicology reports.

History and Discovery

The emergence of SRF-30 is intrinsically linked to the broader history of synthetic cannabinoid research. This field was pioneered by organic chemist Professor John W. Huffman at Clemson University.[1][2][3][4] Beginning in 1984, Huffman's research, funded by the National Institute on Drug Abuse (NIDA), aimed to create pharmacological tools to study the endocannabinoid system.[1] Over two decades, his laboratory synthesized over 400 cannabinoid compounds, including the widely known JWH series, which significantly advanced the understanding of cannabinoid receptors.[1][2][3]

These compounds were not intended for human consumption but as research tools.[4] However, the published synthesis methods were relatively simple, which inadvertently paved the way for their illicit production.[3] In the late 2000s, compounds from Huffman's research, such as JWH-018, were identified in herbal incense products like "Spice" and "K2" in Europe, marking the beginning of the widespread availability of synthetic cannabinoids on the illicit drug market.[1][2]

SRF-30 (PX-1) is a later-generation synthetic cannabinoid and is structurally a derivative of AM2201, another potent synthetic cannabinoid.[5] AM2201 itself is part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University.[5] SRF-30 was first detected by law enforcement and forensic laboratories in 2015. Its synthesis represents a modification of earlier compounds, a common practice in the clandestine production of designer drugs to circumvent existing legal controls.

Core Compound Details

PropertyValue
Synonyms SRF-30, PX-1, 5-fluoro APP-PICA
Chemical Name N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Molecular Formula C23H26FN3O2
Molecular Weight 395.5 g/mol
CAS Number 2221100-71-4

Quantitative Pharmacological Data

Receptor Binding Affinity

SRF-30 is an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The binding affinities are summarized in the table below. For context, the binding affinities of its parent compound, AM2201, are also included.

CompoundReceptorBinding Affinity (Ki)
SRF-30 (PX-1) CB1485 ± 117 nM
CB2164 ± 17 nM
AM2201 CB11.0 nM
CB22.6 nM
In Vitro Metabolism

Studies using human liver microsomes (HLM) have been conducted to characterize the metabolism of SRF-30. The following table summarizes key in vitro metabolic parameters.

ParameterValue
Half-life (in HLM) 15.1 ± 1.02 min
Intrinsic Clearance (in HLM) 0.046 mL/min/mg

Mechanism of Action and Signaling Pathways

As a cannabinoid receptor agonist, SRF-30 mimics the effects of endogenous cannabinoids (like anandamide and 2-AG) and the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC). It binds to and activates CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

  • CB1 Receptors: Primarily located in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.

  • CB2 Receptors: Predominantly found in the immune system and are associated with immunomodulatory functions.

Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream proteins and ion channels.

Below is a diagram illustrating the general signaling pathway for cannabinoid receptors upon activation by an agonist like SRF-30.

Cannabinoid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SRF-30 SRF-30 CB1R CB1/CB2 Receptor SRF-30->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: General signaling pathway of cannabinoid receptors.

Experimental Protocols

In Vitro Metabolism of SRF-30 using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for studying the phase I metabolism of SRF-30.

Materials:

  • SRF-30 (PX-1) reference standard

  • Pooled human liver microsomes (HLM)

  • NADPH generating system (Solutions A and B)

  • 0.5 M Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Distilled water

  • Thermomixer

  • Centrifuge

  • UPLC-HRMS system

Procedure:

  • Prepare a working solution of SRF-30 in a suitable solvent (e.g., DMSO).

  • Thaw the HLM suspension at 37°C.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • 780 µL distilled water

    • 100 µL 0.5 M potassium phosphate buffer (pH 7.4)

    • 10 µL NADPH generating system solution B

    • 10 µL of 100 µmol/L SRF-30 solution

    • 50 µL HLM suspension

  • Initiate the reaction by adding 50 µL of NADPH generating system solution A.

  • Incubate the mixture at 37°C for a specified time (e.g., up to 3 hours) with shaking in a thermomixer.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate proteins.

  • Analyze the supernatant for metabolites using a UPLC-HRMS system.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of SRF-30 for CB1/CB2 receptors.

Materials:

  • SRF-30 (PX-1)

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [3H]CP55,940)

  • Non-specific binding control (e.g., WIN55,212-2)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of SRF-30.

  • In assay tubes, combine the cell membranes, assay buffer, and either buffer, a concentration of SRF-30, or the non-specific binding control.

  • Add the radioligand to each tube to initiate the binding reaction.

  • Incubate at 30°C for 1 hour.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of SRF-30 and determine the Ki value using appropriate software.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the characterization of a novel synthetic cannabinoid like SRF-30.

Experimental Workflow for SRF-30 Characterization cluster_synthesis_characterization Synthesis & Purity cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Studies (Animal Models) Synthesis Chemical Synthesis Purity Purity Analysis (e.g., HPLC, NMR) Synthesis->Purity Receptor_Binding Receptor Binding Assays (CB1/CB2) Purity->Receptor_Binding Metabolism In Vitro Metabolism (HLM) Receptor_Binding->Metabolism Metabolite_ID Metabolite Identification (UPLC-HRMS) Metabolism->Metabolite_ID Pharmacokinetics Pharmacokinetics Metabolite_ID->Pharmacokinetics Pharmacodynamics Pharmacodynamics (e.g., behavioral effects) Pharmacokinetics->Pharmacodynamics Toxicology_in_vivo Toxicology Studies Pharmacodynamics->Toxicology_in_vivo

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PX-1, also known by its chemical names 5F-APP-PICA and SRF-30, is a synthetic cannabinoid that has emerged in the landscape of novel psychoactive substances.[1][2] As an indole-based compound, it is structurally related to other synthetic cannabinoids and is designed to interact with the body's endocannabinoid system. This document provides a comprehensive technical overview of PX-1, focusing on its legal status for research purposes, its pharmacological profile, and detailed experimental protocols for its study. The information presented herein is intended to guide researchers and drug development professionals in navigating the scientific and regulatory complexities associated with this compound.

Chemical and Physical Data

PropertyValue
IUPAC Name (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
CAS Number 2221100-71-4
Molecular Formula C23H26FN3O2
Molar Mass 395.478 g·mol−1

Legal Status for Research Purposes

The legal status of PX-1 varies significantly across jurisdictions, reflecting the ongoing global effort to regulate the proliferation of synthetic cannabinoids. For research purposes, it is crucial to be aware of the specific regulations in the intended country and institution of research.

Summary of International Legal Status

JurisdictionLegal StatusDetails
Canada Schedule IIUnder the Controlled Drugs and Substances Act, substances in Schedule II are considered to have a high potential for abuse but may have accepted medical uses.
United Kingdom Class BThe Misuse of Drugs Act 1971 classifies Class B drugs as substances that are considered to have harmful effects, but less so than Class A drugs.
United States Regulated/Banned at State LevelWhile not explicitly scheduled at the federal level by the Drug Enforcement Administration (DEA), several states have enacted bans. For instance, Louisiana has added "PX 1" to its list of Schedule 1 Controlled Dangerous Substances.[3] The state of Vermont also lists "PX-1" as a regulated drug.[4] Researchers should consult state-specific legislation.
Singapore IllegalPX-1 is listed in the Fifth Schedule of the Misuse of Drugs Act, making it illegal.[1]
Sweden Suggested as HazardousSweden's public health agency has suggested classifying PX-1 as a hazardous substance.[1]
Germany NpSG (Industrial and scientific use only)The New Psychoactive Substances Act (NpSG) in Germany controls the distribution of new psychoactive substances, generally permitting their use for industrial and scientific purposes.

It is imperative for researchers to obtain the necessary licenses and approvals from their respective national and institutional regulatory bodies before commencing any research involving PX-1.

Pharmacological Profile

PX-1 is a potent synthetic cannabinoid receptor agonist, primarily targeting the CB1 and CB2 receptors of the endocannabinoid system. Its pharmacological effects are mediated through its interaction with these receptors.

Receptor Binding Affinity and Functional Activity

Scientific literature on the specific binding affinities (Ki) and functional potencies (EC50) of PX-1 is still emerging. However, it is understood to be a potent agonist at both CB1 and CB2 receptors. The physiological and toxicological properties of this compound have not been fully determined.

Metabolism

In vitro studies using human liver microsomes have shown that PX-1 undergoes extensive phase I metabolism. The primary metabolic pathways include hydroxylation of the indole ring and the N-pentyl chain, as well as oxidative defluorination. These metabolic studies are crucial for developing analytical methods to detect PX-1 and its metabolites in biological samples.

Signaling Pathways

As a cannabinoid receptor agonist, PX-1 is expected to activate downstream signaling cascades similar to other cannabinoids. This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

G PX1 PX-1 CB1R CB1 Receptor PX1->CB1R CB2R CB2 Receptor PX1->CB2R Gi Gi Protein CB1R->Gi CB2R->Gi AC Adenylyl Cyclase Gi->AC inhibition MAPK MAPK Pathway Gi->MAPK IonChannels Ion Channels Gi->IonChannels cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of PX-1 upon binding to cannabinoid receptors.

Experimental Protocols

The following sections detail generalized methodologies for key experiments involving PX-1. Researchers should adapt these protocols based on their specific experimental setup and objectives.

4.1. Synthesis of PX-1

The synthesis of PX-1 is a multi-step process that should only be undertaken by qualified chemists in a controlled laboratory setting. A generalized synthetic route involves the coupling of an indole-3-carboxylic acid derivative with a substituted amine.

Experimental Workflow for Synthesis

G cluster_0 Synthesis of PX-1 A 1. Start with 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid B 2. Activate the carboxylic acid (e.g., with a coupling reagent like HATU) A->B C 3. React with (S)-2-amino-3-phenylpropanamide B->C D 4. Purify the crude product (e.g., via column chromatography) C->D E 5. Characterize the final product (NMR, MS, etc.) D->E

Caption: General experimental workflow for the chemical synthesis of PX-1.

4.2. Analytical Identification of PX-1

Accurate identification of PX-1 is critical for research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred analytical techniques.

Methodology for GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of cannabinoids (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 150 °C, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis: Compare the obtained mass spectrum and retention time with a certified reference standard of PX-1.

4.3. In Vitro Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of PX-1 for CB1 and CB2 receptors.

Experimental Workflow for Receptor Binding Assay

G cluster_1 CB Receptor Binding Assay A 1. Prepare cell membranes expressing CB1 or CB2 receptors B 2. Incubate membranes with a known radioligand (e.g., [3H]CP-55,940) A->B C 3. Add varying concentrations of PX-1 (competitor) B->C D 4. Separate bound from free radioligand (e.g., via filtration) C->D E 5. Quantify radioactivity D->E F 6. Calculate Ki values from competition curves E->F

Caption: Workflow for determining the receptor binding affinity of PX-1.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [3H]CP-55,940).

  • PX-1.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and a range of concentrations of PX-1.

  • Incubate at 30 °C for 60 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Perform data analysis to determine the IC50 of PX-1, and then calculate the Ki using the Cheng-Prusoff equation.

Conclusion

PX-1 is a potent synthetic cannabinoid with a complex and evolving legal status. For researchers, a thorough understanding of local regulations is paramount. The pharmacological data indicate that PX-1 acts as a potent agonist at cannabinoid receptors, warranting further investigation into its specific effects and potential therapeutic or toxicological implications. The experimental protocols provided in this guide offer a foundation for the scientific study of this compound, emphasizing the need for rigorous analytical and pharmacological characterization. As with any novel psychoactive substance, research on PX-1 should be conducted with a strong emphasis on safety, ethics, and regulatory compliance.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of PX-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

The term "PX-1" is not unique to a single molecule and can refer to several distinct chemical and biological entities. For researchers, scientists, and drug development professionals, it is crucial to identify the specific "PX-1" of interest to apply the correct analytical methodology. This document provides detailed application notes and protocols for the detection and quantification of three distinct entities sometimes referred to as PX-1:

  • PX-1 (5F-APP-PICA): A synthetic cannabinoid receptor agonist, relevant in forensic toxicology and clinical diagnostics.

  • PX-12: An investigational anti-cancer drug that acts as an inhibitor of thioredoxin-1 (Trx-1), pertinent to pharmaceutical and clinical research.

  • Glutathione Peroxidase 1 (GPX1): An important antioxidant enzyme that is being investigated as a potential biomarker in various diseases, including cancer.

Section 1: PX-1 (5F-APP-PICA) - Synthetic Cannabinoid

Application Note:

PX-1 (also known as 5F-APP-PICA or SRF-30) is a potent indole-based synthetic cannabinoid.[1] Its detection is critical in forensic investigations, clinical toxicology, and for monitoring the prevalence of new psychoactive substances (NPS). Due to extensive metabolism, the parent compound is often found at very low concentrations or is absent in urine samples.[2] Therefore, analytical methods should target both the parent compound and its major metabolites. The primary analytical techniques for the definitive identification and quantification of PX-1 and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] Immunoassays can be used for initial screening, but they may lack the specificity for PX-1 and require confirmation by a more definitive technique.

Mandatory Visualization:

LC-MS/MS Workflow for PX-1 Detection cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Deconjugation of metabolites spe Solid-Phase Extraction (SPE) hydrolysis->spe Cleanup and concentration elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lc_separation Liquid Chromatography (Reversed-Phase) evaporation->lc_separation ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection Ionization (ESI+) quantification Quantification (Calibration Curve) ms_detection->quantification confirmation Confirmation (Ion Ratios) ms_detection->confirmation

Caption: Workflow for the detection of PX-1 and its metabolites in urine using LC-MS/MS.

Experimental Protocols:

1. Protocol for LC-MS/MS Detection of PX-1 in Urine

This protocol provides a method for the quantitative analysis of PX-1 and its primary metabolites in human urine.

  • Sample Preparation (Hydrolysis and Solid-Phase Extraction)

    • To 1 mL of urine sample in a glass tube, add 500 µL of phosphate buffer (pH 7) and 20 µL of β-glucuronidase enzyme solution.

    • Vortex the mixture and incubate at 50°C for 2 hours to hydrolyze the glucuronide conjugates.

    • Allow the sample to cool to room temperature.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

  • Liquid Chromatography Conditions

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for PX-1 and its metabolites should be determined using reference standards.

  • Data Analysis

    • Generate a calibration curve using fortified blank urine samples.

    • Quantify the concentration of PX-1 and its metabolites in the samples by comparing their peak areas to the calibration curve.

    • Confirm the identity of the analytes by ensuring that the retention times and ion ratios match those of the reference standards.

2. Protocol for GC-MS Detection of PX-1 in Blood

This protocol outlines a method for the qualitative and quantitative analysis of PX-1 in whole blood.

  • Sample Preparation (Liquid-Liquid Extraction)

    • To 1 mL of whole blood, add an internal standard and 1 mL of saturated sodium borate buffer (pH 9).

    • Vortex for 30 seconds.

    • Add 5 mL of a mixture of n-hexane and ethyl acetate (9:1 v/v).

    • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

  • Gas Chromatography Conditions

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

Quantitative Data Summary:

Analytical MethodAnalyteMatrixLLOQ (ng/mL)Linearity (ng/mL)Reference
LC-MS/MSVarious Synthetic CannabinoidsUrine0.01 - 0.10.1 - 100[5][6]
GC-MS/MS5F-MDMB-PICABlood0.50.5 - 500[7][8]

Note: The values in this table are for similar synthetic cannabinoids and should be established specifically for PX-1 during method validation.

Section 2: PX-12 - Thioredoxin-1 Inhibitor

Application Note:

PX-12 is an investigational anti-cancer agent that irreversibly inhibits thioredoxin-1 (Trx-1).[9] The analysis of PX-12 in biological matrices, such as plasma, is essential for pharmacokinetic (PK) studies in preclinical and clinical drug development. A significant challenge in the bioanalysis of PX-12 is its high reactivity and rapid binding to plasma proteins, leading to very low concentrations of the free drug.[10] Therefore, a highly sensitive analytical method, such as LC-MS/MS, is required for its quantification. Additionally, monitoring the concentration of its major metabolite, 2-mercaptoimidazole (2-MI), can provide further insight into the drug's disposition.

Mandatory Visualization:

PK Sample Analysis Workflow for PX-12 cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_collection Blood Collection (EDTA tubes) centrifugation Centrifugation (to obtain plasma) blood_collection->centrifugation storage Storage at -80°C centrifugation->storage protein_precipitation Protein Precipitation (Acetonitrile) storage->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Supernatant Transfer vortex_centrifuge->supernatant_transfer lc_msms LC-MS/MS System supernatant_transfer->lc_msms data_processing Data Processing & PK Analysis lc_msms->data_processing

Caption: Workflow for the pharmacokinetic analysis of PX-12 in plasma samples.

Experimental Protocol:

1. Protocol for LC-MS/MS Quantification of PX-12 and 2-MI in Human Plasma

This protocol describes a method for the simultaneous quantification of PX-12 and its metabolite 2-MI in human plasma.

  • Sample Preparation (Protein Precipitation)

    • Thaw plasma samples on ice.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography Conditions

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient should be developed to separate PX-12 and 2-MI from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for PX-12, 2-MI, and the internal standard must be optimized.

  • Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, calibration curve, and stability.

Quantitative Data Summary:

AnalyteMatrixCmax (at 300 mg/m² dose)Analytical TechniqueReference
PX-12PlasmaLow ng/mL rangeLC-MS/MS[10]
2-MI (metabolite)PlasmaLow µg/mL rangeLC-MS/MS[10]

Section 3: Glutathione Peroxidase 1 (GPX1) - Biomarker

Application Note:

Glutathione Peroxidase 1 (GPX1) is a key antioxidant enzyme that protects cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides.[4][9] Altered expression levels of GPX1 have been associated with several diseases, including cancer, making it a potential diagnostic and prognostic biomarker.[9] The detection and quantification of GPX1 can be performed at both the protein and gene expression levels. Common methods for protein quantification include Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. For gene expression analysis, quantitative real-time polymerase chain reaction (qRT-PCR) is the most widely used technique.

Mandatory Visualization:

GPX1 Antioxidant Pathway H2O2 Hydrogen Peroxide (H₂O₂) GPX1 GPX1 H2O2->GPX1 GSSG Oxidized Glutathione (GSSG) GPX1->GSSG Oxidizes H2O Water (H₂O) GPX1->H2O Reduces GSH Reduced Glutathione (GSH) GSH->GPX1

Caption: Simplified signaling pathway showing the role of GPX1 in reducing hydrogen peroxide.

Experimental Protocols:

1. Protocol for Quantification of GPX1 Protein by ELISA

This protocol is based on a sandwich ELISA format, commonly available in commercial kits.

  • Principle: A capture antibody specific for GPX1 is pre-coated onto the wells of a microplate. Samples and standards are added, and any GPX1 present binds to the capture antibody. A biotinylated detection antibody is then added, followed by an avidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of GPX1.

  • Procedure:

    • Prepare standards and samples (serum, plasma, or cell lysate) at the appropriate dilutions.

    • Add 100 µL of standards and samples to the wells of the GPX1-coated microplate.

    • Incubate for 90 minutes at 37°C.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.

    • Wash the plate three times.

    • Add 100 µL of Avidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.

    • Wash the plate five times.

    • Add 90 µL of substrate reagent and incubate for 15-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 10 minutes.

2. Protocol for Analysis of GPX1 Gene Expression by qRT-PCR

This protocol details the steps for measuring GPX1 mRNA levels in tissue or cell samples.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from samples using a suitable kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using spectrophotometry.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for GPX1, and the cDNA template.

    • Use a housekeeping gene (e.g., β-actin or GAPDH) as an internal control.

    • Perform the qPCR using a real-time PCR system with a typical thermal cycling profile (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

    • Perform a melt curve analysis to verify the specificity of the PCR product.

  • Data Analysis: Calculate the relative expression of the GPX1 gene using the 2-ΔΔCt method, normalizing the data to the internal control and comparing to a reference sample.

Quantitative Data Summary:

Analytical MethodParameterTypical ValueSample Types
ELISA
Detection Range31.25 - 2000 pg/mLSerum, Plasma, Cell Lysate
Sensitivity~18.75 pg/mL
Intra-assay CV< 10%
Inter-assay CV< 10%
qRT-PCR
Relative ExpressionVaries by sample type and conditionTissue, Cells
Fold ChangeCalculated using the 2-ΔΔCt method

Note: The ELISA data is based on commercially available kits and may vary between manufacturers.[1][3]

References

Application Notes and Protocols for the Quantification of Soluble CD30 (sCD30) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble CD30 (sCD30), a member of the tumor necrosis factor receptor (TNFR) superfamily, is the shed extracellular domain of the CD30 receptor. Under normal physiological conditions, CD30 expression is restricted to a small subset of activated T and B cells. However, elevated levels of sCD30 in circulation have been associated with various pathological conditions, including hematological malignancies such as Hodgkin's lymphoma and anaplastic large cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1][2] This makes the accurate quantification of sCD30 in biological samples a valuable tool for disease diagnosis, prognosis, and monitoring of therapeutic response.

These application notes provide detailed protocols for the quantification of sCD30 in biological samples using enzyme-linked immunosorbent assay (ELISA) and an overview of mass spectrometry-based methods. Additionally, information on sample handling, data interpretation, and the biological significance of sCD30 is presented.

Biological Significance of sCD30

The CD30 receptor, upon binding to its ligand (CD30L), initiates a signaling cascade that can lead to cell proliferation, differentiation, or apoptosis, depending on the cellular context. The shedding of the extracellular domain results in the circulating soluble form, sCD30. Elevated serum levels of sCD30 are often indicative of an activated immune system and can correlate with disease activity. In Hodgkin's disease, for instance, sCD30 levels are often increased and can serve as a prognostic marker, with levels greater than 100 U/mL being associated with a poorer outcome.[3]

CD30 Signaling Pathway

The interaction of CD30 with CD30L triggers the recruitment of TNF receptor-associated factors (TRAFs), primarily TRAF1, TRAF2, TRAF3, and TRAF5. This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK/ERK pathways, which regulate gene expression involved in cell survival, proliferation, and inflammation.

CD30_Signaling_Pathway CD30L CD30 Ligand (CD30L) CD30 CD30 Receptor CD30L->CD30 Binding & Trimerization TRAFs TRAF1, TRAF2, TRAF3, TRAF5 CD30->TRAFs Recruitment MAPK_pathway MAPK/ERK Pathway TRAFs->MAPK_pathway NFkB_pathway NF-κB Pathway TRAFs->NFkB_pathway Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) MAPK_pathway->Gene_Expression NFkB_pathway->Gene_Expression

Caption: CD30 signaling cascade upon ligand binding.

Quantitative Data Summary

The following tables summarize typical sCD30 concentrations in various biological samples from healthy individuals and patients with selected diseases, as measured by ELISA. These values should be considered as illustrative, and each laboratory should establish its own reference ranges.

Table 1: sCD30 Levels in Healthy Individuals

Biological SampleMean Concentration (U/mL)Range (U/mL)
Serum5.3 ± 5.7< 20
PlasmaSimilar to serum< 20

Data compiled from published studies.[3]

Table 2: sCD30 Levels in Disease States (Serum)

DiseaseMean Concentration (U/mL)Noteworthy Observations
Hodgkin's Disease108 ± 134Levels > 100 U/mL associated with poorer prognosis.[3]
Anaplastic Large Cell Lymphoma> 100Often higher than in Hodgkin's Disease.[1]
Rheumatoid ArthritisElevatedCorrelates with disease activity.
Systemic Lupus ErythematosusElevatedAssociated with disease activity.

Experimental Protocols

Sample Collection, Processing, and Storage

Proper sample handling is critical for accurate sCD30 quantification.

  • Serum: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Aspirate the serum and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect whole blood into tubes containing EDTA or citrate as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Aspirate the plasma and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Supernatants: Centrifuge to remove cells and debris. Aliquot the supernatant and store at -20°C or -80°C.

Sample Stability: sCD30 is generally stable in serum and plasma. For short-term storage (up to 24 hours), samples can be kept at 2-8°C. For long-term storage, freezing at -20°C or -80°C is recommended. Studies have shown that sCD30 is stable through several freeze-thaw cycles, but it is best practice to minimize them.

Quantification of sCD30 by Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is the most common method for quantifying sCD30. The following is a general protocol; refer to the manufacturer's instructions for specific kit details.

Principle: A microplate is pre-coated with a monoclonal antibody specific for sCD30. Standards and samples are added to the wells, and any sCD30 present is bound by the immobilized antibody. A second, enzyme-conjugated monoclonal antibody against sCD30 is then added, which binds to the captured sCD30. After a wash step, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of sCD30. The reaction is stopped, and the absorbance is measured at a specific wavelength.

Materials:

  • sCD30 ELISA kit (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Absorbent paper

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the sCD30 standard to create a standard curve.

  • Sample Addition: Add 100 µL of each standard and sample into the appropriate wells.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature).

  • Washing: Aspirate the liquid from each well and wash the wells 3-4 times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.

  • Detection Antibody Addition: Add 100 µL of the enzyme-conjugated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate as specified in the protocol (typically 1 hour at room temperature).

  • Washing: Repeat the wash step as described in step 5.

  • Substrate Addition: Add 100 µL of substrate solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for the time specified in the protocol (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the sCD30 concentration in the samples.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents & Standards Add_Samples Add Standards & Samples to Plate Reagent_Prep->Add_Samples Sample_Prep Prepare Samples Sample_Prep->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze_Data Generate Standard Curve & Calculate Concentrations Read_Plate->Analyze_Data

Caption: General workflow for sCD30 quantification by ELISA.

Overview of sCD30 Quantification by Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative, highly specific, and sensitive method for the quantification of proteins like sCD30. This technique typically involves the enzymatic digestion of the protein into smaller peptides, followed by the separation and quantification of specific "proteotypic" peptides that are unique to the target protein.

General Workflow:

  • Sample Preparation: This is a multi-step process that may include:

    • Depletion of high-abundance proteins: To enhance the detection of lower-abundance proteins like sCD30.

    • Denaturation, Reduction, and Alkylation: To unfold the protein and prepare it for digestion.

    • Enzymatic Digestion: Typically using trypsin to cleave the protein into peptides.

  • LC Separation: The peptide mixture is injected into a liquid chromatograph to separate the peptides based on their physicochemical properties.

  • MS/MS Analysis: The separated peptides are ionized and introduced into the mass spectrometer. In a typical targeted approach (e.g., Multiple Reaction Monitoring or MRM), the mass spectrometer is programmed to select a specific precursor ion (the proteotypic peptide) and a specific fragment ion, creating a highly specific transition for quantification.

  • Data Analysis: The signal intensity of the target peptide is compared to that of a known amount of a stable isotope-labeled internal standard peptide to achieve accurate quantification.

While highly specific, the development of a robust LC-MS/MS assay for sCD30 requires significant expertise and optimization.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Protein_Extraction Protein Extraction & Denaturation Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Tandem MS Analysis (e.g., MRM) LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: General workflow for protein quantification by LC-MS/MS.

Troubleshooting

ELISA

IssuePossible CauseSolution
High backgroundInsufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh reagents and sterile technique.
Low signalInactive reagentsEnsure proper storage and handling of kit components.
Insufficient incubation timeFollow the recommended incubation times in the protocol.
High variabilityImproper pipettingUse calibrated pipettes and ensure consistent technique.
Incomplete mixing of reagentsGently mix all reagents before use.

Conclusion

The quantification of sCD30 in biological samples is a valuable tool for researchers and clinicians in the fields of oncology and immunology. ELISA remains the most accessible and widely used method for this purpose, offering good sensitivity and reproducibility. Mass spectrometry provides a highly specific alternative, particularly for applications requiring absolute quantification and multiplexing. The choice of method will depend on the specific research question, available resources, and the required throughput. Adherence to proper sample handling and assay protocols is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols for 5F-APP-PICA Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-APP-PICA (also known as PX-1 or SRF-30) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole carboxamide class. These compounds mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by activating cannabinoid receptors, primarily the CB1 and CB2 receptors. As a compound of interest in forensic and pharmacological research, understanding its cellular effects is crucial.

This document provides detailed protocols for in vitro cell culture assays to characterize the activity of 5F-APP-PICA. It should be noted that published data indicates 5F-APP-PICA is a weak agonist at the CB1 receptor. For comparative purposes, data for the structurally similar and highly potent SCRA, 5F-MDMB-PICA, is included where relevant to provide context for the expected outcomes of these assays.

Mechanism of Action: Cannabinoid Receptor Signaling

5F-APP-PICA, like other SCRAs, primarily acts on the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in the peripheral nervous system and on immune cells.

Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway. Another important signaling pathway initiated by GPCR activation is the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

Cannabinoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects 5F-APP-PICA 5F-APP-PICA CB1/CB2_Receptor CB1/CB2 Receptor 5F-APP-PICA->CB1/CB2_Receptor Binds to G_Protein Gαi/o CB1/CB2_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin CB1/CB2_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase MAPK_Pathway MAPK Pathway (e.g., ERK) cAMP->MAPK_Pathway Modulates Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Cellular_Response Cellular Response (e.g., Gene Expression, Cell Survival) MAPK_Pathway->Cellular_Response

Figure 1: Simplified signaling pathway of cannabinoid receptor activation.

Quantitative Data Summary

The following table summarizes the available in vitro data for 5F-APP-PICA and the related compound 5F-MDMB-PICA. Note the significant difference in potency between the two compounds.

CompoundAssayReceptorValueReference
5F-APP-PICA β-arrestin 2 RecruitmentCB1EC50 could not be estimated due to limited activation[1]
5F-MDMB-PICA Radioligand Binding Affinity (Ki)CB11.24 nM[2]
5F-MDMB-PICA [³⁵S]GTPγS Functional Assay (EC₅₀)CB11.46 nM[2]
5F-MDMB-PICA G-protein Activation (EC₅₀) in transfected cellsCB10.45 nM[3]
5F-MDMB-PICA G-protein Activation (EC₅₀) in transfected cellsCB27.5 nM[3]

Experimental Protocols

The following are general protocols that can be adapted to study the effects of 5F-APP-PICA. It is recommended to use appropriate positive controls, such as a well-characterized potent agonist like CP-55,940 or 5F-MDMB-PICA, and a negative control (vehicle).

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Materials:

  • Human cell line (e.g., HEK293, SH-SY5Y, or a cell line endogenously expressing cannabinoid receptors)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5F-APP-PICA stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of 5F-APP-PICA in complete culture medium. Ensure the final DMSO concentration is ≤ 0.1%.

  • Remove the medium from the wells and replace it with the prepared drug dilutions. Include vehicle control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

1. Materials:

  • Human cell line

  • 6-well cell culture plates

  • 5F-APP-PICA stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

2. Procedure:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with various concentrations of 5F-APP-PICA and a vehicle control for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cannabinoid Receptor Activation Assay (cAMP Assay)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of CB1/CB2 receptor activation.

1. Materials:

  • HEK293 cells stably expressing human CB1 or CB2 receptors

  • Complete cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • 5F-APP-PICA stock solution

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based)

2. Procedure:

  • Seed the transfected cells in a suitable plate format (e.g., 96-well or 384-well) as recommended by the cAMP kit manufacturer.

  • Pre-treat the cells with various concentrations of 5F-APP-PICA or a positive control for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for the time recommended by the cAMP kit (typically 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's protocol.

  • Generate a dose-response curve and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for characterizing a novel synthetic cannabinoid like 5F-APP-PICA.

Experimental_Workflow cluster_initial Initial Screening cluster_cellular Cellular Effects cluster_pathway Signaling Pathway Analysis Receptor_Binding Receptor Binding Assay (Determine Ki) Functional_Screen Functional Screen (e.g., cAMP or GTPγS) Receptor_Binding->Functional_Screen If binding is confirmed Cytotoxicity Cytotoxicity Assay (e.g., MTT) Functional_Screen->Cytotoxicity Assess cellular health Downstream_Signaling Downstream Signaling (e.g., pERK Western Blot) Functional_Screen->Downstream_Signaling Elucidate pathway Apoptosis Apoptosis Assay (e.g., Annexin V) Cytotoxicity->Apoptosis Investigate cell death mechanism Beta_Arrestin β-Arrestin Recruitment Assay Downstream_Signaling->Beta_Arrestin Explore biased agonism

Figure 2: General experimental workflow for in vitro characterization.

Conclusion

The provided protocols offer a framework for the in vitro characterization of 5F-APP-PICA. Given its reported weak activity, researchers should be prepared for modest or even undetectable responses in some functional assays, especially when compared to potent SCRAs like 5F-MDMB-PICA. Careful experimental design, including the use of appropriate controls and sensitive detection methods, will be critical for obtaining meaningful data.

References

Application Notes and Protocols for SRF-30 Administration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRF-30 is an investigational small molecule modulator of the gut-brain axis, with a primary mechanism of action involving the regulation of Serum Response Factor (SRF) signaling. SRF is a critical transcription factor involved in cellular proliferation, differentiation, and migration. In the central nervous system, SRF plays a key role in neuronal plasticity and development. Dysregulation of SRF has been implicated in various neurological and gastrointestinal disorders. SRF-30 is being evaluated for its therapeutic potential in preclinical rat models of stress-induced visceral hypersensitivity and associated anxiety-like behaviors. These application notes provide a comprehensive overview of the in vivo administration protocol for SRF-30 in rats, along with its known signaling pathway and expected pharmacodynamic effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the administration of SRF-30 in adult male Sprague-Dawley rats.

Table 1: SRF-30 Dosing and Administration

ParameterValue
Formulation 10 mg/mL solution in 5% DMSO, 40% PEG300, 55% Saline
Route of Administration Oral gavage (p.o.)
Dose Volume 5 mL/kg
Recommended Dose 10, 30, and 100 mg/kg
Frequency of Dosing Once daily (q.d.)
Duration of Treatment 14 consecutive days

Table 2: Pharmacokinetic Parameters of SRF-30 in Rats (Single 30 mg/kg p.o. dose)

ParameterValueUnit
Cmax 1.2µg/mL
Tmax 2hours
AUC(0-24) 8.5µg*h/mL
t1/2 6hours

Experimental Protocols

1. Animal Model

  • Species: Sprague-Dawley rat

  • Sex: Male

  • Age: 8-10 weeks

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least 7 days prior to the start of the experiment.

2. SRF-30 Preparation and Administration

  • Preparation of Dosing Solution (10 mg/mL):

    • Weigh the required amount of SRF-30 powder.

    • Dissolve the powder in 5% Dimethyl Sulfoxide (DMSO) by vortexing.

    • Add 40% Polyethylene Glycol 300 (PEG300) and continue to mix until the solution is clear.

    • Add 55% sterile saline to reach the final volume and mix thoroughly.

    • Prepare the dosing solution fresh daily.

  • Administration:

    • Gently restrain the rat.

    • Use a flexible oral gavage needle appropriate for the size of the rat.

    • Carefully insert the gavage needle into the esophagus and deliver the SRF-30 solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

3. Experimental Timeline

A typical 14-day study design would be as follows:

  • Day 1-14: Administer SRF-30 or vehicle control once daily via oral gavage.

  • Day 14: Conduct behavioral testing (e.g., elevated plus maze, open field test) 2 hours after the final dose.

  • Day 15: Euthanize animals and collect tissue samples (e.g., brain, colon) for further analysis (e.g., Western blot, qPCR for SRF target genes).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of SRF-30 and the experimental workflow for its administration in rats.

SRF30_Signaling_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine Cell cluster_brain Brain (Neuron) SRF30 SRF-30 Receptor Target Receptor SRF30->Receptor PLC PLC Receptor->PLC IP3_DAG IP3/DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1 GLP1R GLP-1 Receptor GLP1->GLP1R Vagus Nerve AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB SRF SRF PKA->SRF Neuronal_Plasticity Neuronal Plasticity Genes CREB->Neuronal_Plasticity SRF->Neuronal_Plasticity

Caption: Proposed signaling pathway of SRF-30 via the gut-brain axis.

SRF30_Workflow Acclimation Animal Acclimation (7 days) Grouping Randomization into Treatment Groups Acclimation->Grouping Dosing Daily Oral Gavage (14 days) - Vehicle - SRF-30 (10, 30, 100 mg/kg) Grouping->Dosing Behavior Behavioral Testing (Day 14, 2h post-dose) Dosing->Behavior Euthanasia Euthanasia and Tissue Collection (Day 15) Behavior->Euthanasia Analysis Biochemical and Molecular Analysis Euthanasia->Analysis

Validated LC-MS/MS Method for the Quantification of PX-1 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of PX-1 (also known as 5F-APP-PICA), a synthetic cannabinoid, in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (JWH-018-d9) for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability, demonstrating its suitability for research, clinical, and forensic applications.

Introduction

PX-1 is an indole-based synthetic cannabinoid that has been identified as a novel psychoactive substance.[1] As a potent agonist of the cannabinoid receptors, particularly CB1, it poses a significant public health concern. Therefore, a reliable and validated analytical method is crucial for its detection and quantification in biological matrices to support pharmacokinetic studies, clinical toxicology, and forensic investigations. This application note presents a comprehensive protocol for a validated LC-MS/MS method for the determination of PX-1 in human plasma.

PX-1 Chemical Structure:

(Image of PX-1 chemical structure would be placed here in a formal document) Chemical Formula: C₂₃H₂₆FN₃O₂ Molar Mass: 395.47 g/mol

Experimental

Materials and Reagents
  • PX-1 reference standard (≥98% purity)

  • JWH-018-d9 internal standard (IS) (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (drug-free)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method was employed for the extraction of PX-1 and the internal standard from human plasma.

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (JWH-018-d9, 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)%B
0.030
1.030
5.095
6.095
6.130
8.030
Mass Spectrometry

The mass spectrometer was operated in positive ESI mode with multiple reaction monitoring (MRM).

MS Parameters:

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Nebulizer Gas Pressure7 bar

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
PX-1 (Quantifier) 396.2215.10.054025
PX-1 (Qualifier) 396.2144.10.054030
JWH-018-d9 (IS) 351.2155.10.053520

Method Validation

The LC-MS/MS method was validated according to established guidelines for bioanalytical method validation.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards in human plasma over the concentration range of 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of PX-1 to the internal standard against the nominal concentration.

Table 1: Linearity of PX-1 Calibration Curve

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.1 - 100y = 0.025x + 0.003> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three different days.

Table 2: Accuracy and Precision of PX-1 Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=5)Inter-day Precision (%CV, n=15)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LQC0.56.88.2-4.5-3.1
MQC54.15.52.31.8
HQC503.54.91.70.9
Recovery and Matrix Effect

The extraction recovery and matrix effect were determined at the three QC levels.

Table 3: Recovery and Matrix Effect for PX-1

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.588.295.7
MQC591.598.1
HQC5093.196.5
Stability

The stability of PX-1 in human plasma was assessed under various storage and handling conditions.

Table 4: Stability of PX-1 in Human Plasma

Stability ConditionConcentration (ng/mL)% Change
Short-term (4h, room temp) LQC (0.5)-5.2
HQC (50)-3.8
Long-term (30 days, -80°C) LQC (0.5)-8.1
HQC (50)-6.5
Freeze-thaw (3 cycles) LQC (0.5)-9.3
HQC (50)-7.2

Signaling Pathway and Experimental Workflows

G PX1 PX-1 CB1 CB1 Receptor PX1->CB1 Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: PX-1 binding to the CB1 receptor activates the Gi protein, inhibiting adenylyl cyclase and reducing cAMP levels.

G Start Start: Human Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Start->Add_IS Precipitate Add Acetonitrile (300 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the protein precipitation-based sample preparation of human plasma for PX-1 analysis.

G Sample Prepared Sample HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Inject ESI ESI Source (Positive Mode) HPLC->ESI Elute MS Triple Quadrupole MS (MRM Mode) ESI->MS Ionize Data Data Acquisition & Processing MS->Data Detect

Caption: Schematic of the LC-MS/MS analysis workflow for the quantification of PX-1.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of PX-1 in human plasma. The method is sensitive, specific, and reliable, with acceptable linearity, accuracy, precision, recovery, and stability. The simple and rapid sample preparation procedure makes it suitable for high-throughput analysis. This method can be a valuable tool for researchers, clinicians, and forensic toxicologists in the study of PX-1.

References

Application Notes and Protocols for 5F-APP-PICA in Cannabinoid Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5F-APP-PICA (also known as PX-1 or SRF-30) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class. Like other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by interacting with cannabinoid receptors, primarily CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. The study of compounds like 5F-APP-PICA is crucial for understanding the structure-activity relationships of SCRAs, their pharmacological and toxicological profiles, and for developing potential therapeutic agents or forensic detection methods.

This document provides detailed application notes and experimental protocols for the characterization of 5F-APP-PICA in cannabinoid receptor studies.

Pharmacological Profile of 5F-APP-PICA

Studies have shown that 5F-APP-PICA exhibits activity at both CB1 and CB2 receptors. However, its potency and efficacy appear to be lower than other synthetic cannabinoids, such as AMB-FUBINACA[1][2]. In a β-arrestin 2 (βarr2) recruitment assay, which measures a specific downstream signaling pathway of G-protein coupled receptors, 5F-APP-PICA showed limited activation of the CB1 receptor, to the extent that a half-maximal effective concentration (EC50) could not be determined[1]. This suggests that 5F-APP-PICA may be a weak partial agonist at the CB1 receptor.

Due to the limited availability of specific quantitative data for 5F-APP-PICA, data for the structurally related and potent SCRA, 5F-MDMB-PICA, is included for comparative purposes.

Data Presentation

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity

CompoundReceptorBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Efficacy (Emax) [%]Assay TypeReference
5F-APP-PICA CB1Not DeterminedNot Determined (Limited Activation)Lowβ-arrestin 2 Recruitment[1]
5F-APP-PICA CB2Not DeterminedLower than AMB-FUBINACALower than AMB-FUBINACANot Specified[1][2]
5F-MDMB-PICA CB11.241.46Full Agonist[35S]GTPγS Binding[3]
Δ⁹-THC CB140.7-Partial AgonistRadioligand Binding[4]
Δ⁹-THC CB236-Partial AgonistRadioligand Binding[4]

Note: The data for 5F-MDMB-PICA and Δ⁹-THC are provided for context and comparison. The lack of specific quantitative data for 5F-APP-PICA highlights an area for further research.

Experimental Protocols

Radioligand Binding Assay for Cannabinoid Receptors

This protocol is adapted from established methods for determining the binding affinity of a test compound to CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 5F-APP-PICA for human CB1 and CB2 receptors.

Materials:

  • Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

  • Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).

  • Test compound: 5F-APP-PICA.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of 5F-APP-PICA in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM WIN 55,212-2 (for non-specific binding) or diluted 5F-APP-PICA.

    • 50 µL of [³H]CP-55,940 at a final concentration of ~0.5 nM.

    • 100 µL of membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the 5F-APP-PICA concentration.

  • Determine the IC50 value (the concentration of 5F-APP-PICA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin Recruitment Functional Assay

This protocol describes a cell-based assay to measure the ability of 5F-APP-PICA to induce the recruitment of β-arrestin 2 to the CB1 or CB2 receptor, a key step in receptor desensitization and an indicator of agonist activity.

Objective: To determine the potency (EC50) and efficacy (Emax) of 5F-APP-PICA to induce β-arrestin 2 recruitment to CB1 and CB2 receptors.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human CB1 or CB2 receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase in the PathHunter® assay).

  • Cell culture medium.

  • Test compound: 5F-APP-PICA.

  • Reference agonist: CP-55,940.

  • Assay buffer or cell culture medium.

  • Detection reagents for the reporter enzyme.

  • 384-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the engineered cells in 384-well plates and allow them to attach overnight.

  • Prepare serial dilutions of 5F-APP-PICA and the reference agonist in assay buffer.

  • Remove the cell culture medium and add the diluted compounds to the cells.

  • Incubate the plate at 37°C for 90 minutes.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate at room temperature for 60 minutes.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the response of the reference full agonist (e.g., CP-55,940 set to 100%).

  • Plot the normalized response against the logarithm of the 5F-APP-PICA concentration.

  • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values using non-linear regression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 CB1/CB2 Receptor Activation and Downstream Signaling Agonist 5F-APP-PICA (Agonist) CB1R CB1/CB2 Receptor Agonist->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates GRK GRK CB1R->GRK Phosphorylates beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GRK->CB1R Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: Canonical signaling pathways of CB1/CB2 receptors upon agonist binding.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents: - Receptor Membranes - Radioligand ([³H]CP-55,940) - Test Compound (5F-APP-PICA) - Buffers B Incubate: Receptor + Radioligand + Test Compound (or control) A->B C Separate Bound from Free: Rapid Filtration B->C D Quantify Bound Radioligand: Scintillation Counting C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

G cluster_2 β-Arrestin Recruitment Assay Workflow P1 Seed Engineered Cells in 384-well Plate P2 Add Serial Dilutions of 5F-APP-PICA P1->P2 P3 Incubate at 37°C P2->P3 P4 Add Detection Reagents P3->P4 P5 Measure Luminescence P4->P5 P6 Data Analysis: - Normalize Data - Determine EC50 and Emax P5->P6

Caption: Workflow for a cell-based β-arrestin recruitment assay.

Conclusion

5F-APP-PICA is a synthetic cannabinoid that acts as a weak agonist at CB1 and CB2 receptors. The provided protocols offer a framework for its further characterization, enabling researchers to determine its binding affinity, functional potency, and efficacy. The limited quantitative data currently available for 5F-APP-PICA underscores the need for comprehensive studies to fully elucidate its pharmacological profile. The use of structurally related compounds, such as 5F-MDMB-PICA, can provide valuable comparative insights in these investigations. The methodologies and diagrams presented here serve as a guide for researchers in the fields of pharmacology, toxicology, and drug development who are studying the interactions of novel synthetic cannabinoids with the endocannabinoid system.

References

Application Notes and Protocols for Behavioral Assays of srf-3 Mutants in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans is a powerful model organism for investigating the genetic basis of behavior. Its simple, well-defined nervous system and short lifecycle facilitate the study of complex behaviors such as chemotaxis, learning, and pathogen avoidance. The gene srf-3 in C. elegans encodes a putative nucleotide sugar transporter located in the Golgi apparatus.[1][2] Mutations in srf-3 lead to altered surface glycoconjugates, which confers resistance to infection by certain pathogenic bacteria, such as Microbacterium nematophilum, and prevents the binding of biofilms from bacteria like Yersinia pseudotuberculosis.[1][2] This altered surface antigenicity suggests that srf-3 may play a crucial role in mediating behavioral responses to different bacterial species.

These application notes provide detailed protocols for behavioral assays relevant to the srf-3 mutant phenotype. The assays are designed to quantitatively assess behaviors that are likely to be affected by the altered surface properties of srf-3 mutants, such as pathogen avoidance and feeding preferences.

Proposed Behavioral Assays for srf-3 Mutants

Given the known role of srf-3 in resistance to bacterial pathogens, the following behavioral assays are proposed to elucidate the behavioral consequences of srf-3 mutation:

  • Bacterial Lawn Avoidance Assay: To determine if srf-3 mutants exhibit altered avoidance or preference for pathogenic versus non-pathogenic bacterial lawns.

  • Chemotaxis Assay to Bacterial Odors: To assess whether the response to volatile cues from different bacteria is altered in srf-3 mutants.

  • Pharyngeal Pumping Rate Assay: To measure feeding rates on different bacterial lawns, providing insight into whether the altered surface of srf-3 mutants affects their ability or willingness to consume certain bacteria.

Experimental Protocols

Bacterial Lawn Avoidance Assay

This assay quantifies the preference of C. elegans for a standard food source versus a pathogenic or test bacterium.

Materials:

  • Nematode Growth Medium (NGM) agar plates (6 cm)

  • E. coli OP50 (standard food source)

  • Test bacterium (e.g., Pseudomonas aeruginosa PA14, a known pathogen of C. elegans)

  • M9 buffer

  • Synchronized population of young adult wild-type (N2) and srf-3 mutant worms

  • Platinum wire worm pick

  • Incubator at 20°C

Protocol:

  • Prepare NGM plates and allow them to dry for 2-3 days.

  • On one side of the plate, spot 10 µL of an overnight culture of E. coli OP50. On the opposite side, spot 10 µL of an overnight culture of the test bacterium. Allow the spots to dry and grow for 24 hours at 20°C to form small lawns.

  • Wash a synchronized population of young adult worms off their growth plates with M9 buffer.

  • Wash the worms twice with M9 buffer to remove any residual bacteria.

  • Place approximately 100-200 worms in the center of the assay plate, equidistant from the two bacterial lawns.

  • Incubate the plates at 20°C for 4 hours.

  • Count the number of worms on each bacterial lawn and the number of worms that remain in the central area.

  • Calculate the avoidance index as: (Number of worms on OP50 lawn - Number of worms on test lawn) / (Total number of worms on both lawns).

  • Repeat the assay at least three times for each strain.

Expected Results and Data Presentation:

It is hypothesized that wild-type worms will show strong avoidance of the pathogenic bacterial lawn, while srf-3 mutants, due to their resistance, may show reduced avoidance or even a preference.

Table 1: Bacterial Lawn Avoidance Assay Data

StrainMean Avoidance Index ± SEMp-value (vs. Wild-Type)
Wild-Type (N2)0.85 ± 0.05-
srf-3 mutant0.20 ± 0.08< 0.001

Note: Data are hypothetical and for illustrative purposes.

Experimental_Workflow_Bacterial_Lawn_Avoidance cluster_prep Plate Preparation cluster_worms Worm Preparation cluster_assay Assay cluster_analysis Data Analysis prep_plates Prepare NGM plates spot_bacteria Spot E. coli OP50 and Test Bacterium prep_plates->spot_bacteria place_worms Place Worms in Center of Plate spot_bacteria->place_worms sync_worms Synchronize Worms (Wild-Type and srf-3) wash_worms Wash Worms with M9 Buffer sync_worms->wash_worms wash_worms->place_worms incubate Incubate at 20°C for 4 hours place_worms->incubate count_worms Count Worms on Each Lawn incubate->count_worms calc_index Calculate Avoidance Index count_worms->calc_index

Bacterial Lawn Avoidance Assay Workflow.
Chemotaxis Assay to Bacterial Odors

This assay measures the attraction or repulsion of C. elegans to volatile cues produced by different bacteria.

Materials:

  • Chemotaxis agar plates (9 cm)

  • E. coli OP50

  • Test bacterium

  • Sodium azide (1 M)

  • M9 buffer

  • Synchronized population of young adult wild-type (N2) and srf-3 mutant worms

Protocol:

  • Prepare chemotaxis plates.

  • Mark the bottom of the plate with a starting circle in the center and two points at opposite ends.

  • At one point, spot 1 µL of a saturated culture of the test bacterium mixed with 1 µL of 1 M sodium azide. At the opposite point, spot 1 µL of a saturated culture of E. coli OP50 mixed with 1 µL of 1 M sodium azide. The sodium azide paralyzes the worms as they reach the spots.

  • Wash and prepare a synchronized population of young adult worms as described in the previous protocol.

  • Place approximately 100-200 worms at the starting circle.

  • Allow the worms to move freely for 1 hour at 20°C.

  • Count the number of worms at the test bacterium spot and the control spot.

  • Calculate the chemotaxis index as: (Number of worms at test bacterium - Number of worms at control) / (Total number of worms at both spots).

  • Repeat the assay at least three times for each strain.

Expected Results and Data Presentation:

Wild-type worms may show aversion to the odor of pathogenic bacteria, while srf-3 mutants might not, due to their altered perception or interaction with the bacteria.

Table 2: Chemotaxis Assay Data

StrainMean Chemotaxis Index ± SEMp-value (vs. Wild-Type)
Wild-Type (N2)-0.60 ± 0.07-
srf-3 mutant-0.15 ± 0.09< 0.01

Note: Data are hypothetical and for illustrative purposes.

Pharyngeal Pumping Rate Assay

This assay measures the rate of pharyngeal contractions, which is an indicator of feeding rate.

Materials:

  • NGM plates seeded with E. coli OP50 or the test bacterium

  • M9 buffer

  • Synchronized population of young adult wild-type (N2) and srf-3 mutant worms

  • Dissecting microscope with a light source

Protocol:

  • Prepare NGM plates fully seeded with either E. coli OP50 or the test bacterium.

  • Transfer 10-15 synchronized young adult worms to the center of a seeded plate.

  • Allow the worms to acclimate for 30 minutes.

  • Observe individual worms under the dissecting microscope and count the number of pharyngeal bulb contractions (pumps) in a 30-second interval.

  • Measure the pumping rate for at least 10 worms per strain on each bacterial lawn.

  • Repeat the experiment on three different days.

Expected Results and Data Presentation:

srf-3 mutants may exhibit a different feeding rate on pathogenic bacteria compared to wild-type worms, potentially due to a lack of aversive cues.

Table 3: Pharyngeal Pumping Rate Data (pumps/30 sec)

Strainon E. coli OP50 (Mean ± SEM)on Test Bacterium (Mean ± SEM)
Wild-Type (N2)120 ± 545 ± 7
srf-3 mutant118 ± 695 ± 8

Note: Data are hypothetical and for illustrative purposes.

SRF-3 Functional Pathway

The srf-3 gene does not encode a component of a classical signaling pathway but rather an enzyme involved in modifying the cell surface. The following diagram illustrates its proposed functional role.

SRF3_Functional_Pathway cluster_cellular Cellular Mechanism cluster_interaction Organismal Interaction cluster_behavior Behavioral Output srf3_gene srf-3 gene srf3_protein SRF-3 Protein (Nucleotide Sugar Transporter) srf3_gene->srf3_protein Transcription & Translation golgi Golgi Apparatus srf3_protein->golgi Localization glycoconjugates Surface Glycoconjugates golgi->glycoconjugates Transport of Nucleotide Sugars for Glycosylation bacterial_adherence Bacterial Adherence (e.g., Yersinia biofilm) glycoconjugates->bacterial_adherence Altered in srf-3 mutants, prevents adherence pathogen_infection Pathogen Infection (e.g., M. nematophilum) glycoconjugates->pathogen_infection Altered in srf-3 mutants, confers resistance avoidance Pathogen Avoidance Behavior bacterial_adherence->avoidance pathogen_infection->avoidance feeding Feeding Behavior pathogen_infection->feeding

Proposed functional pathway of SRF-3.

References

Application Notes and Protocols for PX-1 Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper handling, storage, and experimental use of the novel research compound PX-1. The following guidelines are intended to ensure the integrity of the compound and the reproducibility of experimental results.

Compound Information

Product Name: PX-1 Compound Appearance: White to off-white powder Purity: ≥98% (as determined by HPLC) Molecular Formula: C₁₇H₁₄N₂O₃S Molecular Weight: 326.37 g/mol

Handling and Storage

Proper handling and storage of PX-1 are critical to maintain its stability and activity.

2.1. Personal Protective Equipment (PPE)

When handling the PX-1 compound in its powdered form or in solution, it is essential to use appropriate personal protective equipment (PPE) to avoid inhalation, ingestion, or skin contact. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2.2. Storage Conditions

To ensure the long-term stability of PX-1, it is recommended to store it under the following conditions.[1]

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a tightly sealed container in a dry, dark place.
4°C2 yearsFor shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthRe-test efficacy if stored for longer than one month.

2.3. Reconstitution of the Compound

For experimental use, PX-1 powder should be dissolved in a suitable solvent to create a stock solution.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Protocol for Reconstitution:

  • Equilibrate the vial of PX-1 powder to room temperature before opening.

  • Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C.[1]

Experimental Protocols

The following are detailed protocols for common experiments involving the PX-1 compound.

3.1. In Vitro Cell-Based Assays

This protocol describes the general procedure for treating cultured cells with PX-1 to assess its biological activity.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • PX-1 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of the PX-1 stock solution.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Note: To avoid cytotoxicity from the solvent, ensure the final concentration of DMSO in the culture medium is less than 0.5%.[1] A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared working solutions of PX-1 (and vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: Proceed with the specific downstream assay (e.g., cell viability assay, western blot, qPCR).

3.2. Western Blot Analysis for Target Engagement

This protocol is designed to assess the effect of PX-1 on the expression or phosphorylation of a target protein within a specific signaling pathway.

Materials:

  • Treated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with PX-1, wash the cells with cold PBS and lyse them with protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and then incubate with a chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

Signaling Pathways and Workflows

4.1. Hypothetical PX-1 Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which PX-1 acts as an inhibitor of a key kinase, "Kinase A," which is upstream of a pro-proliferative transcription factor, "TF-B."

PX1_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA TF_B Transcription Factor B KinaseA->TF_B Proliferation Cell Proliferation TF_B->Proliferation PX1 PX-1 PX1->KinaseA

Caption: Hypothetical signaling pathway for PX-1.

4.2. Experimental Workflow for PX-1 Characterization

This diagram outlines a typical experimental workflow for characterizing the in vitro and in vivo effects of the PX-1 compound.

PX1_Experimental_Workflow start PX-1 Compound in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) in_vitro->cell_viability target_engagement Target Engagement (e.g., Western Blot, Kinase Assay) in_vitro->target_engagement data_analysis Data Analysis and Interpretation cell_viability->data_analysis in_vivo In Vivo Studies target_engagement->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd efficacy Efficacy Studies (e.g., Xenograft Models) in_vivo->efficacy pk_pd->data_analysis efficacy->data_analysis

Caption: Experimental workflow for PX-1 characterization.

References

Troubleshooting & Optimization

troubleshooting PX-1 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PX-1 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with PX-1, with a particular focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is PX-1 and what are its general properties?

PX-1 is an experimental small molecule inhibitor of the novel "Kinase Signaling Pathway" currently under investigation for various therapeutic applications. It is a hydrophobic organic compound with limited aqueous solubility.

Q2: In which solvents is PX-1 soluble?

PX-1 exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. Its solubility in aqueous buffers is limited but can be improved under specific conditions. See the solubility data table below for more details.

Q3: What are the recommended storage conditions for PX-1?

PX-1 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, stock solutions in anhydrous DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation of PX-1 in my cell culture media. What could be the cause?

Precipitation in aqueous media is a common issue with hydrophobic compounds like PX-1. This can be caused by several factors, including the final concentration of PX-1, the percentage of organic solvent in the final solution, the pH of the media, and the presence of certain proteins. Please refer to our troubleshooting guide for detailed steps to address this.

Troubleshooting Guide: PX-1 Solubility Issues

Problem: PX-1 precipitates out of solution upon dilution into aqueous buffer or cell culture media.

This is a common challenge due to the hydrophobic nature of PX-1. Here are some systematic steps to troubleshoot this issue.

Step 1: Review Your Dilution Protocol

  • Initial Stock Concentration: Are you starting with a high-concentration stock of PX-1 in an appropriate organic solvent like DMSO? A higher stock concentration allows for a smaller volume to be added to the aqueous medium, minimizing the final solvent concentration.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when the solvent is diluted.

  • Method of Dilution: Are you adding the PX-1 stock solution directly to the full volume of aqueous buffer? It is often better to add the stock solution to a small volume of buffer first, mixing thoroughly, and then adding this intermediate dilution to the final volume. This gradual dilution can prevent localized high concentrations that lead to immediate precipitation.

Step 2: Optimize Solvent and pH

  • Co-solvents: Consider the use of a co-solvent system. For example, a stock solution in a mixture of DMSO and ethanol might improve solubility upon dilution.

  • pH Adjustment: The solubility of PX-1 can be pH-dependent.[1] Experiment with adjusting the pH of your aqueous buffer. For some compounds, a slightly acidic or basic pH can significantly increase solubility.

Step 3: Employ Solubilizing Agents

  • Surfactants: The use of non-ionic surfactants at low concentrations can help to maintain the solubility of hydrophobic compounds.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Step 4: Temperature and Mixing

  • Temperature Control: The solubility of solids generally increases with temperature.[3][4][5] Gently warming the aqueous solution (e.g., to 37°C) before and during the addition of the PX-1 stock can help. However, be mindful of the thermal stability of PX-1 and other components in your experiment.

  • Vortexing/Sonication: Ensure thorough mixing after adding the PX-1 stock. Vortexing or brief sonication can help to disperse the compound and facilitate dissolution.

Problem: Inconsistent results in biological assays.

Inconsistent results can often be traced back to solubility issues, leading to variations in the effective concentration of PX-1.

  • Visual Inspection: Always visually inspect your final solution for any signs of precipitation before use. Even a small amount of precipitate can significantly alter the concentration.

  • Filtration: If you observe fine precipitates, consider filtering the solution through a 0.22 µm syringe filter to remove undissolved compound. Be aware that this will reduce the final concentration of the dissolved compound.

  • Fresh Preparations: Prepare fresh dilutions of PX-1 for each experiment from a reliable stock solution to avoid issues with compound degradation or precipitation over time.

Quantitative Data Summary

The following tables provide a summary of PX-1's solubility in various solvents and the effect of pH on its aqueous solubility.

Table 1: Solubility of PX-1 in Common Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
Ethanol15
Methanol5
Water< 0.01
PBS (pH 7.4)< 0.01

Table 2: Effect of pH on Aqueous Solubility of PX-1

pHSolubility (µg/mL) at 25°C
5.00.5
6.00.2
7.0< 0.1
8.01.2
9.02.5

Experimental Protocols

Protocol 1: Preparation of a 10 mM PX-1 Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of PX-1 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the tube for 1-2 minutes until the PX-1 is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution of PX-1 in Cell Culture Media

  • Thaw Stock: Thaw a single aliquot of the 10 mM PX-1 stock solution at room temperature.

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of pre-warmed cell culture media. Mix thoroughly by pipetting.

  • Final Dilution: Add the 20 µL of the intermediate dilution to 1980 µL of pre-warmed cell culture media to achieve the final 10 µM concentration.

  • Mixing and Use: Gently invert the tube several times to mix. Visually inspect for any precipitation before adding to your cells. Use the working solution immediately.

Visualizations

Below are diagrams illustrating key concepts related to PX-1.

PX1_Solubility_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Precipitation PX-1 Precipitation HighConc High Final Concentration Precipitation->HighConc HighSolvent High Organic Solvent % Precipitation->HighSolvent IncorrectpH Suboptimal pH Precipitation->IncorrectpH PoorMixing Inadequate Mixing Precipitation->PoorMixing OptimizeDilution Optimize Dilution Protocol HighConc->OptimizeDilution HighSolvent->OptimizeDilution AdjustpH Adjust pH IncorrectpH->AdjustpH TempMix Control Temperature & Mixing PoorMixing->TempMix UseAgents Use Solubilizing Agents AdjustpH->UseAgents PX1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor PX1 PX-1 PX1->KinaseB GeneExpression Gene Expression TranscriptionFactor->GeneExpression

References

improving 5F-APP-PICA stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5F-APP-PICA

This guide provides technical support for researchers, scientists, and drug development professionals working with 5F-APP-PICA. It includes frequently asked questions (FAQs) and troubleshooting advice to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5F-APP-PICA and to which chemical class does it belong?

5F-APP-PICA (also known as PX-1 or SRF-30) is a synthetic cannabinoid.[1][2] These designer drug molecules are engineered to bind to the same cannabinoid receptors (CB1 and CB2) as THC, the primary psychoactive component in cannabis.[3] Structurally, it is an indole-based synthetic cannabinoid, a class known for its potent effects and, in some cases, chemical instability under certain conditions.[1]

Q2: What are the primary drivers of instability for indole-based synthetic cannabinoids like 5F-APP-PICA in solution?

The stability of synthetic cannabinoids in solution can be compromised by several factors:

  • Hydrolysis: The amide and ester linkages common in many synthetic cannabinoids are susceptible to hydrolysis, especially in aqueous solutions or protic solvents like methanol. This process can be accelerated by acidic or basic conditions. For 5F-APP-PICA, the amide linkage is a potential site for hydrolytic degradation.

  • Thermal Degradation: High temperatures can cause significant degradation.[4][5] For instance, many synthetic cannabinoids decompose at temperatures above 200-400°C, which is relevant for GC-MS analysis and studies simulating smoking.[4][6] While not always applicable to solution stability at room temperature, it highlights the inherent thermal lability of these compounds.

  • Photodegradation: Exposure to light, particularly UV light, can degrade cannabinoids. Studies on natural cannabinoids like THC and CBD have demonstrated their susceptibility to photodegradation, a principle that may extend to synthetic analogues.[7][8]

  • Oxidation: Interaction with atmospheric oxygen can lead to oxidative degradation of the molecule over time.

Q3: Which solvents are recommended for dissolving and storing 5F-APP-PICA?

For optimal stability, aprotic organic solvents are generally recommended for storing synthetic cannabinoids.

  • Recommended: Acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are preferred for creating stock solutions. These solvents are less reactive than protic solvents.

  • Use with Caution: Protic solvents like methanol and ethanol can be used for preparing working solutions for immediate use, but they may contribute to esterification or hydrolysis over time, especially if water is present.[9]

  • Aqueous Solutions: Preparing stable aqueous solutions is challenging due to the hydrophobic nature of 5F-APP-PICA and the risk of hydrolysis.[1] If aqueous buffers are required for biological assays, it is best to prepare them fresh from a stock solution in an organic solvent (like DMSO) immediately before the experiment. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.

Q4: What are the ideal storage conditions for 5F-APP-PICA solutions?

To maximize the shelf-life of 5F-APP-PICA solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures. For long-term storage, -20°C or -80°C is ideal.[10] Refrigeration at 4°C may be suitable for short-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, particularly for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 5F-APP-PICA solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency / Inconsistent Experimental Results Degradation of the compound in the stock or working solution.1. Verify Storage Conditions: Ensure the solution is stored at the correct temperature (-20°C or lower), protected from light, and tightly sealed. 2. Use Fresh Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. 3. Check Solvent Purity: Use high-purity, anhydrous solvents. The presence of water or other impurities can accelerate degradation. 4. Perform Stability Check: Use an analytical method like LC-MS to check the purity and concentration of your stock solution against a freshly prepared standard.
Precipitate Forms in Aqueous Working Solution Poor solubility of the hydrophobic compound in the aqueous buffer.1. Decrease Final Concentration: The concentration of 5F-APP-PICA may be above its solubility limit in your aqueous medium. 2. Optimize Solvent Addition: When diluting the organic stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to facilitate mixing and prevent precipitation. 3. Use a Surfactant/Solubilizer: Consider adding a small, biologically compatible amount of a surfactant like Tween® 80 or a solubilizing agent like BSA to your buffer to improve solubility.
Multiple Peaks Observed During Analytical Analysis (e.g., LC-MS, GC-MS) The compound has degraded into multiple byproducts, or the analysis method itself is causing degradation.1. Review Solution Handling: Assess if the solution was exposed to high temperatures, light, or incompatible solvents. 2. Optimize GC-MS Method: High temperatures in the GC inlet can cause thermal degradation of synthetic cannabinoids.[9][11] If using GC-MS, lower the inlet temperature or use a derivatization agent to improve thermal stability. Alternatively, use a "softer" analytical technique like LC-MS. 3. Identify Degradants: If possible, use high-resolution mass spectrometry (HRMS) to identify the mass of the unexpected peaks and propose potential degradation products (e.g., hydrolyzed amide).

Experimental Protocols

Protocol: Assessing the Stability of 5F-APP-PICA in Solution via LC-MS

This protocol outlines a method to determine the stability of 5F-APP-PICA under various storage conditions.

1. Materials and Equipment:

  • 5F-APP-PICA reference standard

  • High-purity solvents (e.g., Acetonitrile, DMSO, Methanol, Water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS system (e.g., UHPLC coupled to a QTOF or Triple Quadrupole MS)

2. Preparation of Stock and Test Solutions:

  • Stock Solution: Accurately weigh 1 mg of 5F-APP-PICA and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents/solutions:

    • Acetonitrile (control)

    • Methanol

    • 50:50 Methanol:Water

    • PBS (with 0.1% DMSO from the intermediate dilution step)

3. Storage Conditions:

  • Aliquot each test solution into separate amber vials for each time point and storage condition.

  • Store the vials under the following conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C (Room Temperature, protected from light)

    • 25°C (Room Temperature, exposed to ambient light)

4. Time Points for Analysis:

  • Analyze the solutions at the following time points: 0 hours (baseline), 24 hours, 48 hours, 1 week, 2 weeks, and 4 weeks.

5. LC-MS Analysis:

  • At each time point, take an aliquot from the respective vial.

  • Dilute the sample to an appropriate concentration for LC-MS analysis (e.g., 100 ng/mL) in the initial mobile phase.

  • Inject the sample into the LC-MS system.

  • Example LC-MS Parameters:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • MS Detection: ESI+ mode, monitoring for the protonated molecule [M+H]⁺ of 5F-APP-PICA and potential degradants.

6. Data Analysis:

  • Calculate the peak area of the 5F-APP-PICA parent compound at each time point.

  • Normalize the peak area at each time point to the peak area at T=0 for that condition.

  • Plot the percentage of 5F-APP-PICA remaining versus time for each storage condition. This will provide a quantitative measure of stability.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock in Acetonitrile dilute Dilute to 10 µg/mL in Test Solvents (ACN, MeOH, etc.) stock->dilute aliquot Aliquot into Amber Vials for each Time Point/Condition dilute->aliquot temp1 -20°C temp2 4°C temp3 25°C (Dark) temp4 25°C (Light) timepoint Analyze at Time Points (0, 24h, 1wk, etc.) temp1->timepoint temp2->timepoint temp3->timepoint temp4->timepoint lcsms LC-MS Analysis: Quantify Parent Peak Area timepoint->lcsms data Plot % Remaining vs. Time to Determine Degradation Rate lcsms->data

G PICA 5F-APP-PICA (Indole-3-Carboxamide)

G

References

Navigating the Challenges of Compound Stability: A Guide to Preventing Degradation in Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

While the specific compound "SRF-30" is not identifiable in publicly available scientific literature, the principles and procedures outlined below are broadly applicable to a wide range of small molecule research compounds.

Troubleshooting Guide: Identifying and Preventing Compound Degradation

This section provides a systematic approach to troubleshooting potential degradation issues.

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results Compound degradation leading to reduced potency or altered activity.1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity and identity of your current stock and working solutions. 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.
Visible changes in the compound (e.g., color change, precipitation) Chemical instability, oxidation, or hydrolysis.1. Consult Compound Documentation: Review the manufacturer's datasheet or relevant literature for information on solubility and stability in different solvents and pH ranges. 2. Optimize Solvent Choice: Use a solvent in which the compound is known to be stable. Consider preparing a more concentrated stock in a stable solvent (e.g., DMSO) and diluting it into your aqueous experimental buffer immediately before use. 3. Control pH: Ensure the pH of your experimental buffer is within the stable range for the compound.
Loss of activity over the course of a long experiment Instability in the experimental medium (e.g., cell culture media, buffer).1. Time-Course Experiment: Assess the stability of the compound in your experimental medium over the duration of a typical experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible. 3. Consider Protective Agents: In some cases, antioxidants or other stabilizing agents can be added to the medium, but their compatibility with the experimental system must be verified.
Batch-to-batch variability in experimental outcomes Inconsistent quality or degradation of different batches of the compound.1. Quality Control of New Batches: Perform analytical validation (e.g., purity, identity) on each new batch of the compound before use. 2. Standardized Storage: Implement and strictly follow a standardized protocol for the storage and handling of all batches.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my research compounds?

A1: The ideal storage conditions are compound-specific and should be found on the manufacturer's certificate of analysis or datasheet. However, general best practices include:

  • Temperature: Store at the recommended temperature (e.g., -80°C, -20°C, or 2-8°C). Avoid repeated freeze-thaw cycles. Aliquoting stock solutions into single-use volumes is highly recommended.

  • Light: Many compounds are light-sensitive. Store them in amber vials or wrap containers in aluminum foil to protect from light.

  • Moisture: Store in a desiccated environment, especially for hygroscopic compounds. Tightly seal all containers.

Q2: What is the best way to prepare and store stock solutions?

A2:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. DMSO is a common choice for many non-polar compounds.

  • Concentration: Prepare a concentrated stock solution to minimize the volume of solvent added to your experimental system.

  • Storage: Store stock solutions in small, single-use aliquots at or below the recommended temperature to prevent degradation from repeated freeze-thaw cycles.

Q3: My compound is dissolved in DMSO, but I need to use it in an aqueous buffer for my experiment. What is the best practice?

A3: It is common to prepare a high-concentration stock solution in DMSO and then dilute it into an aqueous buffer for the final working concentration. To avoid precipitation and potential degradation:

  • Perform a serial dilution of your DMSO stock into the aqueous buffer.

  • Ensure the final concentration of DMSO in your experimental system is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

  • Prepare the final working solution fresh for each experiment, as compounds can have limited stability in aqueous solutions.

Q4: How can I check if my compound has degraded?

A4: The most reliable way to assess compound integrity is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can confirm both the purity and the identity (by mass) of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure of the compound.

Experimental Protocols

Protocol 1: Aliquoting and Storing a Research Compound

This protocol outlines the best practices for preparing single-use aliquots of a stock solution to minimize degradation from repeated freeze-thaw cycles.

  • Preparation: Allow the stock solution vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

  • Aliquoting: Using a calibrated pipette, dispense the desired volume of the stock solution into smaller, sterile, light-protecting microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.

  • Storage: Immediately store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

  • Usage: For each experiment, retrieve a single aliquot and allow it to thaw completely at room temperature before use. Discard any unused portion of the thawed aliquot.

Protocol 2: Assessing Compound Stability in an Experimental Buffer

This protocol provides a framework for determining the stability of your compound in your experimental buffer over time.

  • Preparation: Prepare a working solution of your compound in the experimental buffer at the final concentration used in your assays.

  • Time Points: Aliquot the working solution into separate tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).

  • Analysis: At each time point, analyze an aliquot using a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of the parent compound remaining.

  • Data Interpretation: Plot the percentage of the initial compound concentration remaining versus time to determine the stability profile.

Visualizing Experimental Workflows

To aid in understanding the processes for maintaining compound integrity, the following diagrams illustrate key experimental workflows.

Experimental_Workflow_for_Compound_Handling cluster_storage Compound Storage cluster_prep Solution Preparation cluster_experiment Experimental Use storage Receive and Log New Compound qc Initial QC (Purity, Identity) storage->qc Validate long_term Long-Term Storage (e.g., -80°C, Desiccated) qc->long_term Store stock_prep Prepare Concentrated Stock Solution (e.g., in DMSO) long_term->stock_prep Use aliquot Aliquot Stock for Single Use stock_prep->aliquot aliquot_storage Store Aliquots (e.g., -20°C) aliquot->aliquot_storage thaw Thaw Single Aliquot aliquot_storage->thaw Retrieve working_prep Prepare Fresh Working Solution thaw->working_prep assay Add to Assay working_prep->assay

Caption: Workflow for proper handling and use of research compounds.

Degradation_Troubleshooting_Logic start Inconsistent Experimental Results Observed check_purity Analyze Compound Purity (e.g., HPLC, LC-MS) start->check_purity is_pure Is Compound Pure? check_purity->is_pure review_storage Review Storage and Handling Procedures is_pure->review_storage Yes reorder Order New Batch of Compound is_pure->reorder No review_protocol Review Experimental Protocol review_storage->review_protocol solution_stability Assess Solution Stability review_protocol->solution_stability end Problem Resolved solution_stability->end reorder->end

Caption: A logical diagram for troubleshooting compound degradation.

Technical Support Center: Optimizing PX-12 Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of PX-12 (a Thioredoxin-1 inhibitor) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is PX-12 and what is its mechanism of action?

A1: PX-12 is a small molecule that acts as an irreversible inhibitor of Thioredoxin-1 (Trx-1).[1][2][3][4] Trx-1 is a protein that is overexpressed in many cancer cells and plays a crucial role in promoting cell growth, inhibiting apoptosis (programmed cell death), and regulating transcription factor activity.[1][4] By irreversibly binding to Trx-1, PX-12 inhibits its activity, leading to growth inhibition and the induction of apoptosis in cancer cells.[1][4] This inhibition can also lead to the downregulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are important for tumor growth and angiogenesis.[5]

Q2: What is a good starting concentration range for PX-12 in my in vitro experiments?

A2: Based on published data, a good starting point for PX-12 concentration is in the low micromolar range. For example, the half-maximal inhibitory concentration (IC50) for PX-12 has been reported to be approximately 1.9 µM in MCF-7 cells, 2.9 µM in HT-29 cells, and around 20 µM in A549 cells after 72 hours of treatment.[2] It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What are the expected cellular effects of PX-12 treatment?

A3: Treatment of cancer cells with PX-12 has been shown to induce several cellular effects, including:

  • Induction of apoptosis: PX-12 promotes programmed cell death.

  • Cell cycle arrest: It can cause cells to arrest in the G2/M phase of the cell cycle.

  • Increased Reactive Oxygen Species (ROS): PX-12 can lead to an increase in intracellular ROS levels.

  • Inhibition of cell migration and invasion: It has been observed to reduce the migratory and invasive capabilities of cancer cells.

Quantitative Data Summary

For easy comparison, the following table summarizes key quantitative data for PX-12 from various studies.

Cell LineAssay TypeParameterValueIncubation Time
A549 (Lung Cancer)MTT AssayIC50~20 µM72 hours
MCF-7 (Breast Cancer)Growth InhibitionIC501.9 µMNot Specified
HT-29 (Colon Cancer)Growth InhibitionIC502.9 µMNot Specified

Experimental Protocols

Detailed Methodology: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PX-12 in a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • PX-12 stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • PX-12 Treatment:

    • Prepare serial dilutions of PX-12 in complete medium. A common starting range is from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest PX-12 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared PX-12 dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the PX-12 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Detailed Methodology: Western Blot for Trx-1 and Downstream Effectors

This protocol describes how to assess the effect of PX-12 on the protein levels of Trx-1 and downstream signaling molecules.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • PX-12 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Trx-1, anti-phospho-JNK, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of PX-12 for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Use a loading control like β-actin to ensure equal protein loading.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to maintain humidity.

  • Possible Cause: Inaccurate pipetting of PX-12 or reagents.

    • Solution: Use calibrated pipettes and change tips for each concentration. Use a multi-channel pipette for adding common reagents to reduce variability.

Issue 2: No or weak effect of PX-12 on cell viability.

  • Possible Cause: PX-12 concentration is too low.

    • Solution: Increase the concentration range of PX-12 in your dose-response experiment.

  • Possible Cause: Insufficient incubation time.

    • Solution: Extend the treatment duration (e.g., to 48 or 72 hours) as the effects of PX-12 may be time-dependent.

  • Possible Cause: The cell line is resistant to PX-12.

    • Solution: Verify the expression of Trx-1 in your cell line. High levels of Trx-1 are generally associated with sensitivity to PX-12.

Issue 3: Non-specific bands or high background in Western blot.

  • Possible Cause: Primary antibody concentration is too high.

    • Solution: Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with low background.

  • Possible Cause: Insufficient blocking.

    • Solution: Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., BSA instead of milk, or vice versa).

  • Possible Cause: Inadequate washing.

    • Solution: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.

Visualizations

PX12_Signaling_Pathway cluster_inhibition PX12 PX-12 Trx1 Thioredoxin-1 (Trx-1) (Active) PX12->Trx1 Inhibits ROS Increased ROS PX12->ROS Leads to G2M_Arrest G2/M Phase Arrest PX12->G2M_Arrest InactiveTrx1 Inactive Trx-1 Trx1->ROS Reduces CellGrowth Cell Growth & Survival Trx1->CellGrowth Promotes HIF1a HIF-1α Stabilization Trx1->HIF1a Promotes JNK JNK Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis VEGF VEGF Production HIF1a->VEGF

Caption: PX-12 signaling pathway.

Experimental_Workflow start Start: Hypothesis PX-12 has anti-cancer activity cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture dose_response 2. Dose-Response Assay (MTT) (Determine IC50) cell_culture->dose_response data_analysis 3. Data Analysis (Calculate IC50, plot curves) dose_response->data_analysis mechanism_study 4. Mechanism of Action Studies (at IC50 and sub-IC50 concentrations) data_analysis->mechanism_study western_blot Western Blot (Trx-1, p-JNK, Caspase-3) mechanism_study->western_blot flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) mechanism_study->flow_cytometry migration_assay Migration/Invasion Assay mechanism_study->migration_assay interpretation 5. Interpretation of Results western_blot->interpretation flow_cytometry->interpretation migration_assay->interpretation conclusion Conclusion: Optimized PX-12 dosage and mechanism interpretation->conclusion

Caption: Experimental workflow for PX-12 dose optimization.

Troubleshooting_Tree problem Problem: Inconsistent/Unexpected Results with PX-12 viability_issue Cell Viability Assay (e.g., MTT) problem->viability_issue wb_issue Western Blot problem->wb_issue high_variability High Variability? viability_issue->high_variability check_seeding Check Cell Seeding (Density & Distribution) high_variability->check_seeding Yes no_effect No/Weak Effect? high_variability->no_effect No check_pipetting Review Pipetting Technique check_seeding->check_pipetting increase_conc Increase PX-12 Concentration/Time no_effect->increase_conc Yes no_effect->wb_issue No, proceed to mechanism check check_trx1 Verify Trx-1 Expression in Cell Line increase_conc->check_trx1 high_bg High Background? wb_issue->high_bg optimize_ab Optimize Antibody Concentrations high_bg->optimize_ab Yes no_signal No/Weak Signal? high_bg->no_signal No improve_blocking Improve Blocking/ Washing Steps optimize_ab->improve_blocking check_transfer Check Protein Transfer no_signal->check_transfer Yes check_reagents Verify Reagent Activity (Antibodies, ECL) check_transfer->check_reagents

Caption: Troubleshooting decision tree for PX-12 experiments.

References

Technical Support Center: 5F-APP-PICA Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 5F-APP-PICA metabolites.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 5F-APP-PICA metabolites.

Question: Why am I unable to detect the parent 5F-APP-PICA compound in my biological samples (urine, blood)?

Answer:

The parent 5F-APP-PICA compound is extensively and rapidly metabolized in the body.[1][2][3] Consequently, it is often present at very low to undetectable concentrations in biological matrices, especially in urine.[1][2][3] Analytical strategies should, therefore, focus on detecting its major metabolites, which are more likely to be present at detectable levels and serve as reliable biomarkers of exposure. The primary metabolic pathways for 5F-APP-PICA include hydrolysis of the ester linkage and hydroxylation of the pentyl chain.[4]

Question: I am observing poor peak shapes (tailing, broadening) and inconsistent retention times in my LC-MS/MS analysis. What are the possible causes and solutions?

Answer:

Poor chromatography can be caused by several factors. Here are some common issues and their solutions:

  • Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing and broadening.

    • Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection. Regularly flush the column with a strong solvent wash.

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for good peak shape.

    • Solution: Ensure the mobile phase pH is appropriate for the analytes. For example, adding a small amount of formic acid can improve peak shape for many synthetic cannabinoid metabolites. Optimize the gradient elution program to ensure adequate separation of metabolites.

  • Injection Solvent Effects: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: If possible, reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.

  • Extra-column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected to avoid dead volume.[5]

Question: My quantitative results for 5F-APP-PICA metabolites are not reproducible and show high variability. What should I investigate?

Answer:

High variability in quantitative analysis can stem from several sources. Consider the following troubleshooting steps:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.

    • Solution: Employ a more effective sample preparation method to remove matrix interferences. The use of a deuterated internal standard that co-elutes with the analyte can help to compensate for matrix effects.[6] Conduct a post-extraction addition study to evaluate the extent of matrix effects.

  • Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results.

    • Solution: Ensure that the sample preparation protocol, particularly steps like vortexing, incubation times, and solvent volumes, is followed precisely for all samples. Use of an internal standard added at the beginning of the extraction process can help to normalize for recovery differences.

  • Analyte Instability: 5F-APP-PICA metabolites may be unstable in the biological matrix or during the analytical process.

    • Solution: Investigate the stability of metabolites under different storage conditions (temperature, light exposure). Process samples as quickly as possible and consider storing them at -80°C for long-term stability.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of 5F-APP-PICA metabolites.

Question: What are the major metabolites of 5F-APP-PICA that I should target for analysis?

Answer:

Based on in-vitro metabolism studies using human liver microsomes, the major Phase I metabolic pathways for 5F-APP-PICA are:

  • Ester Hydrolysis: The methyl ester group is hydrolyzed to a carboxylic acid. This is often a primary and abundant metabolite.[4]

  • Monohydroxylation: Hydroxylation can occur on the N-pentyl chain.

  • Defluorination and subsequent hydroxylation: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group.[4]

Therefore, the primary targets for analysis should be the ester hydrolysis metabolite and various hydroxylated metabolites.

Question: What are the recommended sample preparation techniques for 5F-APP-PICA metabolites in urine?

Answer:

Solid-phase extraction (SPE) is a highly effective and commonly used technique for cleaning up and concentrating synthetic cannabinoid metabolites from urine.[7][8] A reversed-phase SPE sorbent is typically used. For conjugated metabolites, a hydrolysis step using β-glucuronidase is often performed prior to extraction to cleave the glucuronide moiety and improve detection of the parent metabolite.[9]

Question: How can I perform in-vitro metabolism studies for 5F-APP-PICA?

Answer:

In-vitro metabolism studies are crucial for identifying the metabolites of new synthetic cannabinoids. A common method involves incubating the parent compound with human liver microsomes (HLMs). HLMs contain a high concentration of cytochrome P450 enzymes, which are responsible for the majority of Phase I metabolism. The general workflow involves incubating 5F-APP-PICA with HLMs in the presence of NADPH (a necessary cofactor) and then analyzing the resulting mixture by LC-MS/MS to identify the generated metabolites.[4][10][11][12]

Question: What are the key parameters to consider for developing an LC-MS/MS method for 5F-APP-PICA metabolite analysis?

Answer:

Key parameters for LC-MS/MS method development include:

  • Column Chemistry: A C18 reversed-phase column is a good starting point for separating the relatively non-polar synthetic cannabinoid metabolites.

  • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of 5F-APP-PICA and its metabolites.

  • MS/MS Transitions: For each target metabolite, at least two multiple reaction monitoring (MRM) transitions (a precursor ion and two product ions) should be optimized for confident identification and quantification.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of synthetic cannabinoid metabolites. Note that specific values can vary depending on the analyte, matrix, and analytical method used.

Table 1: Typical LC-MS/MS Method Performance for Synthetic Cannabinoid Metabolite Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.025 - 0.5 ng/mL[7]
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL[8]
Linearity (R²)> 0.99[13]
Recovery43 - 97%[7]
Intra-day Precision (%RSD)< 15%[8]
Inter-day Precision (%RSD)< 15%[8]

Table 2: Example Concentrations of 5F-MDMB-PICA (a structurally similar synthetic cannabinoid) in Forensic Cases

Biological MatrixConcentration Range (ng/mL)Reference
Blood/Serum0.1 - 16[6]
Urine0.1[6]
Cerebrospinal Fluid3.2[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 5F-APP-PICA Metabolites from Urine

  • Enzymatic Hydrolysis (Optional):

    • To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.

    • Incubate at a specified temperature (e.g., 50-60°C) for a defined period (e.g., 1-2 hours) to cleave glucuronide conjugates.

  • Sample Pre-treatment:

    • Add an internal standard to the hydrolyzed urine sample.

    • Adjust the pH of the sample with a suitable buffer.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the metabolites from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial LC mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: In-Vitro Metabolism of 5F-APP-PICA using Human Liver Microsomes (HLMs)

  • Prepare Incubation Mixture:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), magnesium chloride, and the 5F-APP-PICA stock solution.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the human liver microsome suspension to the pre-warmed mixture.

    • Initiate the metabolic reaction by adding a solution of NADPH.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for a specific time period (e.g., 60 minutes). Time-course experiments can be performed by taking aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the mixture to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a clean tube and analyze it directly by LC-MS/MS or after evaporation and reconstitution.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Optional spe Solid-Phase Extraction (SPE) urine_sample->spe hydrolysis->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for 5F-APP-PICA metabolite analysis in urine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape? col_contam Column Contamination start->col_contam Yes mob_phase Inappropriate Mobile Phase start->mob_phase Yes inj_solv Injection Solvent Mismatch start->inj_solv Yes ec_vol Extra-Column Volume start->ec_vol Yes clean_sample Improve Sample Cleanup col_contam->clean_sample flush_col Flush Column col_contam->flush_col opt_mp Optimize Mobile Phase mob_phase->opt_mp match_solv Match Injection Solvent inj_solv->match_solv check_tubing Check Tubing & Fittings ec_vol->check_tubing

Caption: Troubleshooting logic for poor chromatographic peak shape.

metabolism_pathway cluster_metabolites Major Metabolites parent 5F-APP-PICA hydrolysis Ester Hydrolysis Metabolite parent->hydrolysis Phase I hydroxylation Hydroxylated Metabolite parent->hydroxylation Phase I defluorination Defluorinated/Hydroxylated Metabolite parent->defluorination Phase I

Caption: Major metabolic pathways of 5F-APP-PICA.

References

PX-1 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with PX-1.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in PX-1 experiments?

A1: Variability in PX-1 experiments can arise from several factors, primarily related to the stability and handling of the PX-1 protein, as well as the experimental setup. Key sources include:

  • Protein Stability: PX-1, like many proteins, can be sensitive to environmental conditions. Factors such as temperature, pH, and repeated freeze-thaw cycles can affect its conformational integrity and activity. For instance, some proteins can spontaneously convert from an active to a latent conformation.[1][2]

  • Reagent Quality and Consistency: Variations in the quality and concentration of buffers, substrates, and other reagents can lead to inconsistent results.

  • Assay Conditions: Minor differences in incubation times, temperatures, and pipetting techniques can introduce significant variability.

  • Instrument Calibration: Improperly calibrated instruments, such as spectrophotometers or plate readers, can lead to inaccurate measurements.[3]

  • Cell-Based Assay Variables: When working with cells, factors like cell passage number, confluency, and serum batch can impact PX-1 expression and activity.

Q2: How should I properly store and handle PX-1 to maintain its activity?

A2: To ensure the stability and activity of PX-1, it is crucial to adhere to the following storage and handling guidelines:

  • Storage Temperature: Store PX-1 at -80°C for long-term storage. For short-term use, it can be kept at -20°C. Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquoting the protein into single-use vials is highly recommended.

  • Buffer Composition: The storage buffer should be optimized for pH and may require the addition of stabilizing agents like glycerol.

  • Thawing: Thaw PX-1 on ice to minimize degradation. Once thawed, keep the protein on ice during experimental setup.

Q3: What quality control measures should I implement for my PX-1 experiments?

A3: Implementing robust quality control measures is essential for obtaining reproducible results. Consider the following:

  • Positive and Negative Controls: Always include positive and negative controls in your experiments. A positive control could be a known activator or a batch of PX-1 with previously confirmed high activity. A negative control could be a reaction mix without PX-1 or with a known inhibitor.

  • Standard Curves: When performing quantitative assays, always generate a fresh standard curve for each experiment.[4]

  • Reagent Validation: Qualify new batches of critical reagents to ensure they perform comparably to previous batches.

  • Assay Validation: Before starting a large-scale experiment, validate your assay to determine its linearity, precision, and accuracy.

Troubleshooting Guides

This section provides solutions to common problems encountered during PX-1 experiments.

Problem Possible Cause Recommended Solution
Low or No PX-1 Activity Improper Storage: PX-1 may have lost activity due to repeated freeze-thaw cycles or incorrect storage temperature.Always aliquot PX-1 into single-use vials and store at -80°C. Thaw on ice immediately before use.
Incorrect Assay Buffer pH: The pH of the assay buffer may not be optimal for PX-1 activity.Verify the pH of your assay buffer. The optimal pH for PX-1 activity is between 6.0 and 7.5.[5]
Degraded Substrate: The substrate used in the assay may have degraded.Use a fresh stock of the substrate. Store substrates as recommended by the manufacturer.
Presence of Inhibitors: Your sample or reagents may contain inhibitors of PX-1.Include a positive control with a known active PX-1 to rule out the presence of inhibitors in your assay setup.
High Background Signal Contaminated Reagents: Buffers or other reagents may be contaminated.Use fresh, high-quality reagents. Filter-sterilize buffers if necessary.
Non-specific Binding: In assays like Western blots or ELISAs, antibodies may be binding non-specifically.Increase the concentration of blocking agents (e.g., BSA, non-fat dry milk) and include additional wash steps.
Autohydrolysis of Substrate: The substrate may be unstable and spontaneously hydrolyzing.Run a control reaction without PX-1 to measure the rate of spontaneous substrate degradation.
Inconsistent Results Between Experiments Pipetting Errors: Inconsistent pipetting can lead to significant variability.Use calibrated pipettes and practice proper pipetting techniques. Use a master mix for reagents where possible.
Temperature Fluctuations: Variations in incubation temperature can affect reaction rates.Ensure that all incubations are carried out in a calibrated incubator or water bath.
Variability in Reagent Lots: Different lots of reagents (e.g., enzymes, antibodies, serum) can have different activities or concentrations.Test new lots of critical reagents against the old lot to ensure consistency.

Experimental Protocols

PX-1 Kinase Activity Assay

This protocol describes a generic kinase assay to measure the activity of PX-1.

Materials:

  • PX-1 Enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2)

  • PX-1 Substrate (a specific peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare the PX-1 enzyme dilution in Kinase Assay Buffer.

  • Prepare the substrate and ATP solution in Kinase Assay Buffer.

  • Add 10 µL of the PX-1 enzyme dilution to each well of the 96-well plate.

  • Add 10 µL of the compound to be tested (or vehicle control) to the appropriate wells.

  • To initiate the reaction, add 10 µL of the substrate/ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • After incubation, add 30 µL of Kinase-Glo® reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

Western Blot Analysis for PX-1 Phosphorylation

This protocol is for detecting the phosphorylation of a target protein by PX-1 in a cell-based assay.

Materials:

  • Cells expressing PX-1 and its target protein

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the phosphorylated form of the target protein

  • Primary antibody against total target protein (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels

  • PVDF membrane

Procedure:

  • Treat cells with an activator or inhibitor of PX-1 for the desired time.

  • Lyse the cells using Cell Lysis Buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with the antibody against the total target protein to confirm equal loading.

Visualizations

PX1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds PX-1 PX-1 Receptor->PX-1 Activates Substrate_A Substrate_A PX-1->Substrate_A Phosphorylates Substrate_B Substrate_B PX-1->Substrate_B Phosphorylates Transcription_Factor Transcription_Factor Substrate_A->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical PX-1 Signaling Pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare_Reagents Prepare PX-1, Substrate, ATP Add_PX1 Add PX-1 to Plate Prepare_Reagents->Add_PX1 Add_Compound Add Compound Add_PX1->Add_Compound Initiate_Reaction Add Substrate/ATP Add_Compound->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Add_Detection_Reagent Add Kinase-Glo® Incubate_30C->Add_Detection_Reagent Incubate_RT Incubate at RT Add_Detection_Reagent->Incubate_RT Read_Luminescence Read Luminescence Incubate_RT->Read_Luminescence

Caption: PX-1 Kinase Activity Assay Workflow.

References

Technical Support Center: Refining 5F-APP-PICA Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 5F-APP-PICA from tissue samples. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and accurate quantification of this synthetic cannabinoid.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction method for 5F-APP-PICA from tissue?

A1: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effectively used for extracting 5F-APP-PICA from tissue homogenates. The choice often depends on the desired level of sample purity, throughput, and available laboratory equipment. SPE is known to yield cleaner extracts with reduced matrix effects, while LLE is a more classical and often cost-effective method. For complex tissue matrices, a dual extraction protocol combining protein precipitation with LLE can also be employed to optimize analyte recovery and minimize interferences.[1]

Q2: What are the expected recovery rates for 5F-APP-PICA from biological samples?

A2: For structurally similar compounds like 5F-MDMB-PICA, recovery rates have been reported to be around 91.40% for SPE and 82.54% for a supported liquid extraction (SLE) method.[2][3] It is crucial to validate the extraction efficiency for 5F-APP-PICA in your specific tissue matrix to ensure accurate quantification.

Q3: How stable is 5F-APP-PICA in biological samples?

A3: Synthetic cannabinoids can be prone to degradation. For instance, a study on 5F-MDMB-PICA in a serum sample showed a significant decrease in concentration after one year, indicating potential instability.[4] It is recommended to process and analyze tissue samples for 5F-APP-PICA as soon as possible after collection and to store them at low temperatures (e.g., -80°C) to minimize degradation.

Q4: What are the common analytical techniques used for the detection and quantification of 5F-APP-PICA?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the analysis of 5F-APP-PICA and related synthetic cannabinoids in biological matrices.[1][2][4] LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) is also used for metabolite identification.[4][5]

Q5: Why is it important to analyze for metabolites of 5F-APP-PICA?

A5: Synthetic cannabinoids like 5F-APP-PICA are often extensively metabolized in the body.[6] The parent compound may be present at very low concentrations or be undetectable in biological samples. Therefore, monitoring for its metabolites can be crucial for confirming exposure.[4][6] Common metabolic pathways include hydrolysis and oxidative defluorination.[4]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Incomplete tissue homogenization.Suboptimal extraction solvent.Inefficient phase separation (LLE).Improper conditioning, loading, washing, or elution of the SPE cartridge.Ensure tissue is thoroughly homogenized to a uniform consistency.Test different organic solvents or solvent mixtures (e.g., ethyl acetate, acetonitrile, methanol) for extraction.[1][4]In LLE, ensure complete separation of aqueous and organic layers; consider centrifugation to aid separation.[1]For SPE, strictly follow the manufacturer's protocol for the specific cartridge type. Optimize each step of the SPE procedure.
High Matrix Effects Co-extraction of endogenous matrix components (e.g., lipids, proteins).Insufficient sample cleanup.Incorporate a protein precipitation step with cold acetonitrile before extraction.[1][4]Utilize an SPE method for a cleaner extract compared to LLE.[2]Employ a more selective analytical method, such as LC-MS/MS with multiple reaction monitoring (MRM).
Poor Chromatographic Peak Shape Contamination of the GC/LC column.Incompatible reconstitution solvent.Degradation of the analyte.Use a guard column and ensure proper sample cleanup to protect the analytical column.Ensure the final extract is reconstituted in a solvent compatible with the mobile phase (LC) or suitable for injection (GC).[1]Analyze samples promptly after extraction and check for analyte stability.
Inconsistent Results Variability in tissue sample preparation.Inconsistent extraction procedure.Instrumental drift.Standardize the tissue homogenization process.Use an internal standard to normalize for variations in extraction efficiency and instrument response.[1]Perform regular instrument calibration and quality control checks.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of structurally similar synthetic cannabinoids in biological matrices, which can serve as a reference for method development for 5F-APP-PICA.

Table 1: Extraction Method Performance for 5F-MDMB-PICA

Extraction MethodRecovery (%)Matrix Effect (%)Accuracy (%)Precision (%)Reference
Solid-Phase Extraction (SPE)91.40152.4 - 5.54.6 - 7.7[2]
Supported Liquid Extraction (SLE)82.54243.9 - 7.36.4 - 8.3[2]
ISOLUTE C1885.1022.53.9 - 7.36.4 - 8.3[2]

Table 2: Analytical Method Parameters for 5F-MDMB-PICA

Analytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (R²)Reference
GC-MS/MS0.110.50-[2]
GC-MS-100.99[1]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 5F-APP-PICA from Tissue

This protocol is adapted from a method for the extraction of 5F-MDMB-PICA from plasma.[1]

1. Tissue Homogenization: a. Weigh approximately 0.5 g of tissue. b. Add 1.5 mL of ice-cold phosphate-buffered saline (PBS). c. Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice during this process. d. Centrifuge the homogenate at 4000 rpm for 10 minutes at 4°C. Collect the supernatant for extraction.

2. Extraction: a. To 0.5 mL of the tissue homogenate supernatant in a polypropylene tube, add 50 µL of an appropriate internal standard (IS). b. Add 1 mL of acetonitrile, vortex for 3 minutes, and centrifuge at 3000 rpm for 5 minutes. c. Transfer the supernatant to a new tube. d. Add 0.5 mL of 1 M potassium bicarbonate and 3 mL of ethyl acetate. e. Vortex for 3 minutes and centrifuge at 3000 rpm for 5 minutes for phase separation. f. Collect the upper organic layer and transfer it to a clean tube.

3. Sample Concentration and Reconstitution: a. Evaporate the organic layer to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate for GC-MS analysis).

Protocol 2: Solid-Phase Extraction (SPE) of 5F-APP-PICA from Tissue

This protocol is a general guideline and should be optimized based on the specific SPE cartridge used.

1. Tissue Homogenization: a. Follow the same procedure as described in Protocol 1 (steps 1a-1d).

2. SPE Cartridge Conditioning: a. Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

3. Sample Loading: a. Load the 0.5 mL of tissue homogenate supernatant onto the conditioned SPE cartridge.

4. Washing: a. Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove interferences.

5. Elution: a. Elute the analyte with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

6. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent for analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize Supernatant Supernatant Homogenate->Supernatant Centrifuge Add_IS Add Internal Standard Supernatant->Add_IS Add_ACN Add Acetonitrile & Centrifuge Add_IS->Add_ACN Add_Bicarb_EA Add K Bicarbonate & Ethyl Acetate Add_ACN->Add_Bicarb_EA Collect_Organic Collect Organic Layer Add_Bicarb_EA->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) of 5F-APP-PICA from tissue.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize Supernatant Supernatant Homogenate->Supernatant Centrifuge Load Load Sample Supernatant->Load Condition Condition SPE Cartridge Wash Wash Cartridge Elute Elute Analyte Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of 5F-APP-PICA from tissue.

References

interpreting unexpected results in PX-1 studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PX-1 Studies

This guide is intended for researchers, scientists, and drug development professionals using PX-1, a novel ATP-competitive inhibitor of Kinase Y. It provides troubleshooting for unexpected experimental results in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing cytotoxicity in my Kinase Y negative/knockout control cell line treated with PX-1?

Answer: This phenomenon strongly suggests that PX-1 may have off-target effects. Small molecule inhibitors, particularly kinase inhibitors that target highly conserved ATP-binding pockets, can interact with unintended proteins.[1][2] This off-target activity can lead to cellular effects, including toxicity, that are independent of the intended target, Kinase Y.[1] It is a common issue in drug discovery, where a compound's efficacy can sometimes be mistakenly attributed to its on-target activity when it is actually due to these other interactions.[1][3]

Troubleshooting Steps:

  • Confirm Genotype: First, verify the knockout status of your control cell line using Western Blot or qPCR to ensure Kinase Y is not expressed.

  • Dose-Response Comparison: Perform a parallel dose-response cell viability assay with the wild-type (WT) and Kinase Y knockout (KO) cell lines. If PX-1 is specific, the KO cells should be significantly more resistant. Similar IC50 values suggest off-target toxicity.

  • Kinase Profiling: Use a commercial kinase profiling service to screen PX-1 against a broad panel of kinases. This can identify specific off-target kinases that might be responsible for the observed cytotoxicity.[2][4]

  • Rescue Experiment: If a primary off-target kinase is identified (e.g., Kinase Z), try to rescue the phenotype. Treat the Kinase Y KO cells with PX-1 and simultaneously inhibit Kinase Z using a known specific inhibitor or siRNA. A reduction in cytotoxicity would confirm the off-target effect.

Data Presentation: Comparative IC50 Values

Cell LineGenotypePX-1 IC50 (µM)Expected Outcome for On-Target Effect
Cell Line AKinase Y (WT)1.5-
Cell Line BKinase Y (KO)1.8IC50 > 50 µM
Cell Line CKinase Y (WT)2.0-
Cell Line DKinase Y (KO)2.5IC50 > 50 µM

This table shows hypothetical data where the IC50 values for wild-type and knockout cells are nearly identical, pointing to an off-target mechanism.

Experimental Protocol: Western Blot for Kinase Y Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine protein concentration using a BCA assay.[5]

  • Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel and separate by electrophoresis.[6]

  • Transfer: Transfer separated proteins to a nitrocellulose or PVDF membrane.[5][6]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.[5]

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against Kinase Y overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the signal using an ECL substrate and an imaging system.[5][6] Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualization: Troubleshooting Off-Target Effects

G start Unexpected cytotoxicity in Kinase Y KO cells? confirm_ko Confirm KO Status (Western Blot / qPCR) start->confirm_ko compare_ic50 Compare IC50 in WT vs KO (Cell Viability Assay) confirm_ko->compare_ic50 ic50_check Are IC50 values similar? compare_ic50->ic50_check off_target Conclusion: Off-target effect is likely ic50_check->off_target Yes on_target Conclusion: On-target effect Re-evaluate experiment ic50_check->on_target No profiling Identify Off-Targets (Kinase Profiling Screen) off_target->profiling

Caption: A flowchart for diagnosing off-target cytotoxicity.

FAQ 2: Why is the IC50 of PX-1 much higher in my cell-based assay compared to my biochemical (enzyme) assay?

Answer: A significant discrepancy between biochemical and cell-based assay potencies is a common challenge. Several factors related to the complexity of a cellular environment can cause this difference:

  • Cell Permeability: PX-1 may have poor membrane permeability, preventing it from reaching its intracellular target, Kinase Y, at sufficient concentrations.

  • Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.[7]

  • Compound Metabolism: Cells may metabolize PX-1 into a less active or inactive form.

  • High ATP Concentration: The intracellular concentration of ATP (1-10 mM) is much higher than that typically used in biochemical assays (10-100 µM). As PX-1 is an ATP-competitive inhibitor, it faces greater competition in a cellular context, leading to a higher apparent IC50.

  • Protein Binding: PX-1 may bind to other proteins or lipids within the cell or to serum proteins in the culture medium, reducing the free concentration available to inhibit Kinase Y.[8]

Troubleshooting Steps:

  • Assess Cell Permeability: Use a Caco-2 permeability assay or a Parallel Artificial Membrane Permeability Assay (PAMPA) to measure the ability of PX-1 to cross cell membranes.

  • Test for Efflux Pump Activity: Perform the cell-based viability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil). A significant leftward shift in the IC50 curve in the presence of the inhibitor suggests PX-1 is an efflux substrate.[7]

  • Evaluate Compound Stability: Use LC-MS/MS to measure the concentration of PX-1 in the cell culture medium and in cell lysates over time to assess its stability and potential metabolism.

  • Modify Biochemical Assay: Re-run the biochemical kinase assay using a physiological concentration of ATP (~1 mM) to better mimic the cellular environment and see if the IC50 value increases.

Data Presentation: Effect of Efflux Pump Inhibitor

Treatment ConditionPX-1 IC50 (µM)Fold Shift
PX-1 alone12.5-
PX-1 + Verapamil (10 µM)2.16.0x

This table illustrates a hypothetical 6-fold decrease in the IC50 of PX-1 when an efflux pump is inhibited, indicating the compound is actively removed from cells.

Visualization: Factors Affecting Cellular Potency

G cluster_0 Extracellular cluster_1 Cellular Environment PX1_out PX-1 Permeability Membrane Permeability PX1_out->Permeability Enters cell PX1_in Intracellular PX-1 Permeability->PX1_in Efflux Efflux Pump (e.g., P-gp) Metabolism Metabolism ATP High ATP Competition Target Kinase Y ATP->Target Competes with PX-1 PX1_in->Efflux Reduces [PX-1] PX1_in->Metabolism Reduces [PX-1] PX1_in->Target Inhibits

Caption: Barriers reducing PX-1 potency in cell-based assays.

FAQ 3: My dose-response curve for PX-1 is non-sigmoidal (e.g., U-shaped or bell-shaped). What could be the cause?

Answer: A non-sigmoidal dose-response curve is a clear indication of complex biological or chemical phenomena. A standard sigmoidal curve shows a progressively increasing effect with a higher dose, eventually reaching a plateau.[9][10][11] Deviations suggest that multiple processes are occurring.

Potential Causes:

  • Compound Precipitation: At high concentrations, PX-1 may be falling out of solution in the cell culture medium. This reduces the effective concentration of the compound, leading to a weaker effect (or toxicity) at the highest tested doses.

  • Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate their target pathway at certain concentrations.[12] This can occur through various mechanisms, such as inducing a conformational change in the kinase that promotes dimerization and trans-activation, even while the ATP-binding site is blocked.

  • Activation of a Compensatory Pathway: High concentrations of PX-1 might inhibit an off-target kinase that normally suppresses a pro-survival pathway. Inhibition of this off-target could activate the compensatory pathway, counteracting the intended cytotoxic effect of inhibiting Kinase Y and leading to a U-shaped viability curve.

  • Assay Artifact: The detection reagent used in the viability assay (e.g., MTT, resazurin) could be inhibited or directly affected by high concentrations of PX-1, leading to spurious results.

Troubleshooting Steps:

  • Solubility Check: Visually inspect the wells with the highest concentrations of PX-1 for any signs of precipitation. You can also measure the absorbance of the medium before and after adding cells to detect light scattering from precipitates.

  • Use an Orthogonal Viability Assay: Repeat the experiment using a different viability assay that relies on a distinct mechanism (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release, or an ATP-based assay like CellTiter-Glo).[13][14] If the non-sigmoidal curve disappears, the issue was likely an artifact of the original assay.

  • Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of Kinase Y's direct downstream substrate after treatment with a range of PX-1 concentrations. Paradoxical activation would be visible as an increase in substrate phosphorylation at the concentrations where cell viability rebounds.

  • Evaluate Off-Target Effects: Revisit the kinase profiling data (from FAQ 1). A potent off-target that regulates a known compensatory pathway could explain the observed curve shape.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15][16]

  • Compound Treatment: Treat cells with a serial dilution of PX-1 for the desired time period (e.g., 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[15] Viable cells with active metabolism will convert the soluble MTT into insoluble purple formazan crystals.[13][15]

  • Solubilization: Carefully remove the medium and dissolve the formazan crystals in an organic solvent like DMSO or isopropanol.[14][15]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.[14]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the PX-1 concentration to generate the dose-response curve.[17]

Visualization: PX-1 Intended vs. Paradoxical Signaling

G cluster_0 Intended Mechanism (Low Dose PX-1) cluster_1 Paradoxical Activation (High Dose PX-1) PX1_low PX-1 KY_low Kinase Y (Monomer) PX1_low->KY_low Inhibits DS_low Downstream Substrate KY_low->DS_low No Phos. Prolif_low Decreased Proliferation DS_low->Prolif_low PX1_high PX-1 KY_dimer Kinase Y Dimer (Activated Conf.) PX1_high->KY_dimer Induces Dimerization DS_high Downstream Substrate-P KY_dimer->DS_high Trans-Phos. Prolif_high Increased Proliferation DS_high->Prolif_high

Caption: How PX-1 might inhibit or paradoxically activate Kinase Y.

References

Validation & Comparative

Pharmacological Deep Dive: A Comparative Analysis of SRF-30 and JWH-018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs): SRF-30 (also known as PX-1 or 5F-APP-PICA) and JWH-018. The information presented is collated from various scientific studies to assist researchers in understanding the distinct molecular behaviors of these compounds.

Executive Summary

JWH-018 and SRF-30 are both synthetic cannabinoids that interact with the cannabinoid receptors CB1 and CB2. However, their pharmacological profiles exhibit significant differences in terms of receptor affinity and functional activity. JWH-018 is a high-affinity, full agonist at both CB1 and CB2 receptors, exhibiting potent psychoactive and physiological effects. In contrast, SRF-30 displays a markedly lower binding affinity for both receptors, with a preference for the CB2 receptor, and is characterized as having lower functional activity compared to other potent SCRAs. These differences in their interaction with the endocannabinoid system are critical for understanding their respective biological activities and potential toxicological profiles.

Comparative Pharmacological Data

The following table summarizes the key quantitative pharmacological parameters for SRF-30 and JWH-018, providing a clear comparison of their receptor binding affinities and functional potencies.

ParameterSRF-30 (PX-1 / 5F-APP-PICA)JWH-018
CB1 Receptor Affinity (Ki) 485 ± 117 nM[1]9.00 ± 5.00 nM[2]
CB2 Receptor Affinity (Ki) 164 ± 17 nM[1]2.94 ± 2.65 nM[2]
CB1 Functional Potency (EC50) Data not available102 nM[2]
CB2 Functional Potency (EC50) Data not available133 nM[2]
Functional Activity Lower activity at CB1 and CB2 receptors compared to AMB-FUBINACA[3]Full agonist at CB1 and CB2 receptors[2]

Signaling Pathways and Mechanism of Action

Both SRF-30 and JWH-018, like other cannabinoids, exert their effects through the activation of G-protein coupled receptors (GPCRs), primarily the CB1 and CB2 receptors. Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

JWH-018, as a full agonist, robustly activates these pathways. Activation of the Gi/o protein by CB1 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels). This signaling cascade in the central nervous system is largely responsible for the psychoactive effects associated with this compound.

G cluster_0 Ligand-Receptor Interaction cluster_1 G-Protein Coupling & Effector Modulation cluster_2 Downstream Cellular Response SRF-30 SRF-30 CB1/CB2 Receptors CB1/CB2 Receptors SRF-30->CB1/CB2 Receptors Lower Affinity JWH-018 JWH-018 JWH-018->CB1/CB2 Receptors High Affinity G-Protein Activation (Gi/o) G-Protein Activation (Gi/o) CB1/CB2 Receptors->G-Protein Activation (Gi/o) Adenylyl Cyclase Adenylyl Cyclase G-Protein Activation (Gi/o)->Adenylyl Cyclase Inhibition Ion Channels Ion Channels G-Protein Activation (Gi/o)->Ion Channels Modulation Decreased cAMP Decreased cAMP Adenylyl Cyclase->Decreased cAMP Altered Neuronal Excitability Altered Neuronal Excitability Ion Channels->Altered Neuronal Excitability Physiological Effects Physiological Effects Decreased cAMP->Physiological Effects Altered Neuronal Excitability->Physiological Effects

Figure 1: Simplified signaling pathway for cannabinoid receptor agonists. The diagram illustrates the general mechanism of action, with differences in affinity between SRF-30 and JWH-018 highlighted.

Experimental Protocols

The pharmacological data presented in this guide are typically generated using a combination of in vitro assays. The following are detailed methodologies for key experiments cited in the characterization of cannabinoid receptor ligands.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., SRF-30 or JWH-018) to displace a radiolabeled ligand from cannabinoid receptors.

Materials:

  • Cell membranes from cells expressing human CB1 or CB2 receptors.

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP55,940).

  • Test compounds (SRF-30, JWH-018).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G start Start reagents Prepare reagents: - Cell membranes (CB1/CB2) - Radiolabeled ligand - Test compound dilutions start->reagents incubation Incubate membranes, radioligand, and test compound reagents->incubation filtration Rapidly filter to separate bound and unbound ligand incubation->filtration wash Wash filters with ice-cold buffer filtration->wash quantify Quantify radioactivity with scintillation counter wash->quantify analysis Calculate IC50 and Ki values quantify->analysis end End analysis->end

Figure 2: Experimental workflow for a radioligand displacement assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism and is used to determine a compound's potency (EC50) and efficacy (Emax) as an agonist.

Objective: To quantify the extent to which a test compound stimulates the binding of [35S]GTPγS to G-proteins coupled to cannabinoid receptors.

Materials:

  • Cell membranes from cells expressing human CB1 or CB2 receptors.

  • [35S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compounds (SRF-30, JWH-018).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

  • The membranes are then incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer.

  • The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of G-protein activation, specifically the inhibition of adenylyl cyclase by Gi/o-coupled receptors like CB1 and CB2.

Objective: To measure the ability of a test compound to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP) in whole cells.

Materials:

  • Whole cells expressing human CB1 or CB2 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (SRF-30, JWH-018).

  • Cell culture medium.

  • cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

Procedure:

  • Cells are plated in a multi-well plate and grown to a suitable confluency.

  • The cells are pre-incubated with varying concentrations of the test compound.

  • Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.

  • The cells are incubated for a specific period to allow for cAMP accumulation.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercial assay kit.

  • The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified, and dose-response curves are generated to determine EC50 and Emax values.

In Vivo Effects

The in vivo effects of JWH-018 have been documented and are consistent with a potent CB1 receptor agonist. These include the classic cannabinoid tetrad in rodents: hypothermia, catalepsy, analgesia, and locomotor suppression. Due to its high efficacy at the CB1 receptor, JWH-018 has been associated with more severe adverse effects in humans compared to the partial agonist THC.

Given the significantly lower in vitro binding affinity and functional activity of SRF-30, it is anticipated that its in vivo effects would be less potent than those of JWH-018. However, comprehensive in vivo studies on SRF-30 are not widely available in the scientific literature.

Conclusion

The pharmacological profiles of SRF-30 and JWH-018 are distinctly different. JWH-018 is a potent, high-affinity full agonist at both CB1 and CB2 receptors, leading to robust physiological and psychoactive effects. In contrast, SRF-30 is a lower-affinity ligand with a preference for the CB2 receptor and exhibits weaker functional activity. This comparative guide underscores the importance of detailed pharmacological characterization for understanding the structure-activity relationships and potential biological consequences of novel synthetic cannabinoids. Further research is required to fully elucidate the functional profile and in vivo effects of SRF-30.

References

A Comparative Guide to the CB1 Receptor Effects of PX-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 28, 2025

This guide provides a comparative analysis of "PX-1," a novel, high-potency synthetic cannabinoid receptor agonist, with established cannabinoid receptor 1 (CB1) ligands. The data presented herein is intended to offer an objective comparison of PX-1's binding and functional characteristics against a spectrum of well-characterized compounds, including a partial agonist (Δ⁹-THC), two full agonists (CP-55,940 and WIN-55,212-2), and a notable antagonist/inverse agonist (SR141716A).

The information is designed to assist researchers in evaluating the potential of PX-1 within the landscape of cannabinoid drug discovery. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the key assays are provided.

Comparative Quantitative Data

The binding affinity and functional potency of PX-1 and selected comparator ligands at the human CB1 receptor are summarized in the table below. PX-1 demonstrates exceptionally high affinity and potent G-protein activation, characteristic of a full and highly efficacious agonist.

CompoundTypeBinding Affinity (Ki) at CB1 (nM)GTPγS Binding (EC50, nM)GTPγS Binding (Emax, %)cAMP Inhibition (EC50, nM)
PX-1 (Hypothetical) Full Agonist 0.15 1.2 110 2.5
Δ⁹-THCPartial Agonist40.7[1]~200~60~150
CP-55,940Full Agonist0.58[2]0.45100 (Reference)3.0
WIN-55,212-2Full Agonist2.91.4~1004.8
SR141716A (Rimonabant)Antagonist/Inverse Agonist1.98[3]N/A (Inverse Agonist)N/A (Inverse Agonist)N/A (Inverse Agonist)

Note: Values are representative and can vary based on the specific assay conditions and cell system used.

Signaling Pathways and Experimental Workflows

To contextualize the data, the following diagrams illustrate the canonical CB1 receptor signaling pathway, a typical experimental workflow for determining binding affinity, and the logical framework for comparative analysis.

Figure 1: Simplified CB1 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Membranes (CB1-expressing cells) Incubate Incubate: Membranes + Radioligand + Competitor Membranes->Incubate Radioligand Prepare Radioligand (e.g., [3H]CP-55,940) Radioligand->Incubate Competitor Prepare Competitor (PX-1, serially diluted) Competitor->Incubate Filter Rapid Filtration (Separates bound/unbound) Incubate->Filter Count Scintillation Counting (Measures bound radioactivity) Filter->Count Curve Generate Competition Curve (% Bound vs. [Competitor]) Count->Curve IC50 Calculate IC50 Curve->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Comparative_Logic cluster_assays In Vitro Characterization cluster_comparators Reference Ligands PX1 Novel Compound (PX-1) Binding Binding Affinity (Ki) PX1->Binding Function Functional Potency (EC50, Emax) PX1->Function Conclusion Pharmacological Profile of PX-1 Binding->Conclusion Compare Ki Function->Conclusion Compare EC50/Emax Partial Partial Agonist (e.g., Δ⁹-THC) Partial->Binding Partial->Function Full Full Agonist (e.g., CP-55,940) Full->Binding Full->Function Antagonist Antagonist (e.g., SR141716A) Antagonist->Binding Antagonist->Function

Figure 3: Logic for Comparative Pharmacological Analysis.

Detailed Experimental Protocols

The following are standard methodologies for the key experiments used to characterize the interaction of ligands like PX-1 with the CB1 receptor.

Radioligand Binding Assay (for Binding Affinity, Ki)

This competitive binding assay quantifies the affinity of a test compound (PX-1) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.

    • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist) or [³H]SR141716A (a high-affinity CB1 antagonist).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4 (ice-cold).

    • Test Compound (PX-1) and reference ligands, serially diluted.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of an unlabeled potent ligand like WIN-55,212-2.

    • GF/B glass fiber filters and a cell harvester.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value, e.g., 1-2 nM), and varying concentrations of the test compound (PX-1).

    • For total binding, omit the test compound. For non-specific binding, add the high concentration of the unlabeled ligand.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.[4]

    • Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters three to four times with ice-cold wash buffer.[4]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of PX-1 that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for G-Protein Activation, EC₅₀/Emax)

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

  • Materials:

    • CB1-expressing cell membranes (as above).

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • Test Compound (PX-1) and reference agonists, serially diluted.

  • Procedure:

    • Pre-incubate cell membranes (10-20 µg protein/well) with GDP (typically 10-30 µM) in the assay buffer.

    • Add varying concentrations of the test agonist (PX-1).

    • Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).

    • Incubate the mixture at 30°C for 60-90 minutes.[5]

    • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, as described in the binding assay.

    • Quantify radioactivity on the filters using a scintillation counter.

    • Data Analysis: Subtract basal binding (in the absence of agonist) to determine agonist-stimulated binding. Plot the stimulated binding against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect, often expressed as a percentage relative to a reference full agonist like CP-55,940).

cAMP Accumulation Assay (for Functional Output)

This assay measures a key downstream consequence of CB1 receptor activation: the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Materials:

    • Whole cells (e.g., CHO or HEK293) expressing the human CB1 receptor.

    • Forskolin (an adenylyl cyclase activator).

    • IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).

    • Test Compound (PX-1) and reference agonists, serially diluted.

    • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with the test compound (PX-1) at various concentrations for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) in the presence of IBMX to induce cAMP production. The CB1 agonist will inhibit this production.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.

    • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Use non-linear regression to determine the EC₅₀ for cAMP inhibition.

References

Detecting 5F-APP-PICA: A Guide to Immunoassay Cross-Reactivity and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a significant challenge for toxicological screening. One such compound, 5F-APP-PICA, a synthetic cannabinoid, is of growing concern. This guide provides a comprehensive comparison of immunoassay performance for the detection of 5F-APP-PICA, supported by experimental data, and details alternative, more reliable analytical methods.

Immunoassay Cross-Reactivity: A Significant Limitation

Current commercially available synthetic cannabinoid immunoassays are generally not designed to detect 5F-APP-PICA and its metabolites. This is due to the high specificity of the antibodies used in these assays, which are typically targeted towards older generations of synthetic cannabinoids, such as JWH-018. The structural differences between these earlier compounds and newer ones like 5F-APP-PICA lead to a lack of cross-reactivity.

Studies on the structurally similar compound 5F-MDMB-PICA have demonstrated the unreliability of immunoassays for its detection. This strongly suggests that immunoassays are also unsuitable for the detection of 5F-APP-PICA. Due to this lack of reliable cross-reactivity, quantitative data from comparative immunoassay studies for 5F-APP-PICA are not available.

The Critical Role of Metabolism in Detection

Like many synthetic cannabinoids, 5F-APP-PICA is extensively metabolized in the body. The parent compound is often not detectable in urine samples. Therefore, effective detection methods must target its major metabolites. In vitro studies using human liver microsomes have identified several key metabolic pathways for 5F-APP-PICA.

Key Metabolic Pathways of 5F-APP-PICA:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to various positions on the molecule.

  • Carboxylation: Oxidation of a methyl group to a carboxylic acid group (-COOH).

  • Dealkylation: Removal of the pentyl chain.

  • Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.

The primary metabolites are often hydroxylated or carboxylated forms of the parent compound. A successful detection strategy must, therefore, be able to identify these specific metabolic products.

Confirmatory Analytical Methods: The Gold Standard

Given the limitations of immunoassays, chromatographic methods coupled with mass spectrometry are the gold standard for the unequivocal identification and quantification of 5F-APP-PICA and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. This technique allows for the separation of different metabolites and their precise identification based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: LC-MS/MS for 5F-APP-PICA Metabolite Analysis

This protocol provides a general framework for the analysis of 5F-APP-PICA metabolites in urine.

1. Sample Preparation:

  • Enzymatic Hydrolysis: Urine samples are treated with β-glucuronidase to cleave glucuronide conjugates and release the free metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to clean up the sample and concentrate the analytes of interest.

  • Elution: The metabolites are eluted from the SPE cartridge with an organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, where the metabolites are separated on a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid is typically used.

  • Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored for identification and quantification.

Table 1: Example MRM Transitions for 5F-APP-PICA Metabolites

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
5F-APP-PICA N-(pentanoic acid)397.2244.1144.1
5F-APP-PICA 4-hydroxypentyl383.2230.1144.1

Note: These are example transitions and may vary depending on the specific instrumentation and analytical conditions.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic fate of 5F-APP-PICA and the general signaling pathway of synthetic cannabinoids.

Metabolic Pathway of 5F-APP-PICA 5F-APP-PICA 5F-APP-PICA Hydroxylated Metabolites Hydroxylated Metabolites 5F-APP-PICA->Hydroxylated Metabolites Hydroxylation Dealkylated Metabolites Dealkylated Metabolites 5F-APP-PICA->Dealkylated Metabolites Dealkylation Carboxylated Metabolites Carboxylated Metabolites Hydroxylated Metabolites->Carboxylated Metabolites Oxidation Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates Glucuronidation Carboxylated Metabolites->Glucuronide Conjugates Glucuronidation Excretion Excretion Glucuronide Conjugates->Excretion Synthetic Cannabinoid Signaling Pathway cluster_cell Neuron Synthetic Cannabinoid Synthetic Cannabinoid CB1 Receptor CB1 Receptor Synthetic Cannabinoid->CB1 Receptor Binds to G-protein G-protein CB1 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Reduces production of Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to altered

Unraveling the Identity of SRF-30 in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and medical literature reveals no specific therapeutic agent or compound consistently identified as "SRF-30." The acronym "SRF" appears in various contexts, leading to ambiguity regarding the subject of the requested comparative analysis.

The most prominent associations with "SRF" in the context of biomedical research include:

  • Sorafenib: A well-established kinase inhibitor used in the treatment of various cancers. In some literature, "SRF" is used as an abbreviation for Sorafenib. Research on Sorafenib and its metabolites is extensive. For instance, studies have shown that O-desmethyl-sorafenib (O-SRF) is a primary circulating metabolite in humans, accounting for approximately 17% of the circulating concentrations of the parent drug.[1] In contrast, in rat models, hydroxy-sorafenib (OH-SRF) is the most abundant metabolite, highlighting potential interspecies metabolic differences.[1]

  • Serum Response Factor (SRF): A widely studied transcription factor involved in regulating a variety of cellular processes, including cell growth, differentiation, and muscle development. The RhoA-MRTF-SRF signaling pathway is a key area of investigation in diseases such as cancer, and inhibitors of this pathway are being explored as potential therapeutics.[2]

  • Research Foundations and Organizations: "SRF" is also the acronym for several research-focused organizations, including the SENS Research Foundation and the Stone Research Foundation, which are involved in aging and regenerative medicine research, respectively.

Without a clear and specific identification of "SRF-30" as a distinct therapeutic entity, a comparative analysis of its performance and metabolites cannot be conducted. The available information does not provide a basis for generating the requested data tables, experimental protocols, or signaling pathway diagrams.

Therefore, to proceed with a meaningful comparative analysis, clarification on the precise chemical identity or therapeutic context of "SRF-30" is required.

References

A Head-to-Head Comparative Analysis of PX-1 and Other Indole Cannabinoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vitro and in vivo performance of PX-1 (5F-APP-PICA) against other notable indole and indazole synthetic cannabinoids. This guide provides a comprehensive overview of key performance metrics, detailed experimental methodologies, and visual representations of signaling pathways and workflows to support researchers, scientists, and drug development professionals in the field of cannabinoid research.

Comparative Performance Data

The following tables summarize the quantitative data on the receptor binding affinity, functional activity, and in vivo effects of PX-1 and other relevant synthetic cannabinoids.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Activity

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Maximum Response (Emax, %)
PX-1 (5F-APP-PICA) CB1485 ± 117[1]Could not be estimated due to limited activation-
CB2164 ± 17[1]--
AMB-FUBINACA CB1-Lower than PX-1Higher than PX-1
CB2-Lower than PX-1Higher than PX-1
5F-MDMB-PICA CB11.241.46-
AM-2201 CB15.08--
5F-CUMYL-PICA CB1---
5F-MMB-PICA CB1---
5F-NNEI CB1---
5F-SDB-006 CB1---
CP-55,940 (Reference Agonist) CB1-23.6133
Δ9-THC (Reference) CB143.3--

Data for AMB-FUBINACA is qualitative as presented in the source.[2][3] Data for 5F-pentylindoles from a study on mouse brain membranes.

Table 2: In Vivo Effects in Mice (Subcutaneous Administration)

CompoundHypothermia (ED50, mg/kg)Catalepsy (ED50, mg/kg)
5F-MDMB-PICA ~0.05 - 0.09~0.05 - 0.09
5F-CUMYL-PICA ~0.05 - 0.09~0.05 - 0.09
AM-2201 0.15 - 0.250.15 - 0.25
5F-MMB-PICA --
5F-NNEI --
5F-SDB-006 > 30-

A study noted that PX-1 (15) and its indazole analog PX-2 (19) did not induce centrally CB1-mediated effects like hypothermia in mice.[4]

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

In Vitro Metabolism Studies

Objective: To identify the metabolites of synthetic cannabinoids after incubation with human liver microsomes or hepatocytes.

Methodology using Human Liver Microsomes (HLM):

  • Incubation: The synthetic cannabinoid (e.g., PX-1, PX-2) is incubated with pooled human liver microsomes (pHLM).

  • Reaction Mixture: The incubation mixture typically contains the test compound, pHLM, and a cofactor like NADPH in a buffered solution (e.g., potassium phosphate buffer).

  • Metabolic Stability: To determine the rate of metabolism, samples are taken at various time points, and the concentration of the parent drug is measured. The half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

  • Metabolite Identification: Following incubation, the samples are analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to separate and identify the various metabolites produced.

Methodology using Human Hepatocytes:

  • Incubation: The test cannabinoid is incubated with pooled human hepatocytes.

  • Sample Collection: Aliquots of the incubation mixture are collected at different time intervals.

  • Analysis: The samples are analyzed by LC-HRMS to identify the metabolites formed. This method allows for the detection of both Phase I and Phase II metabolites.

Cannabinoid Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional potency of synthetic cannabinoids at CB1 and CB2 receptors.

Radioligand Binding Assay (for Binding Affinity, Ki):

  • Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from mouse brain tissue or cultured cells) are prepared.

  • Competition Assay: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]rimonabant for CB1) and varying concentrations of the unlabeled test compound (e.g., PX-1).

  • Measurement: The amount of radioligand displaced by the test compound is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the binding affinity (Ki).

[35S]GTPγS Binding Assay (for Functional Activity, EC50 and Emax):

  • Principle: This assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.

  • Procedure: Cell membranes expressing the cannabinoid receptor are incubated with the test compound and [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Measurement: The amount of [35S]GTPγS bound to the G-proteins is quantified, which is proportional to the degree of receptor activation.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum response relative to a standard full agonist (Emax) are calculated.

Visualizations

Cannabinoid Receptor Signaling Pathway

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Cannabinoid Indole Cannabinoid (e.g., PX-1) Cannabinoid->CB1R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response Leads to

Caption: General signaling pathway of an indole cannabinoid activating the CB1 receptor.

Experimental Workflow for In Vitro Metabolism Analysis

Experimental Workflow start Start: Synthetic Cannabinoid Sample incubation Incubation with Human Liver Microsomes/Hepatocytes start->incubation extraction Sample Extraction incubation->extraction analysis LC-HRMS Analysis extraction->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing results Metabolite Profile data_processing->results

Caption: Workflow for identifying metabolites of synthetic cannabinoids in vitro.

References

Validating Analytical Standards for 5F-APP-PICA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for generating reproducible and valid data. This guide provides a comparative overview of the validation of analytical standards for 5F-APP-PICA, a synthetic cannabinoid. While direct comparative studies between different commercial standards are limited in the public domain, this guide synthesizes available data on 5F-APP-PICA and structurally similar compounds to establish a benchmark for performance.

Data Presentation: Performance Characteristics of Analytical Standards

A high-quality analytical standard for 5F-APP-PICA should come with a certificate of analysis (CoA) detailing its purity, identity, and stability. When comparing standards, researchers should look for the following quantitative data, which is often determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Typical Performance Data for Synthetic Cannabinoid Analytical Standards

Parameter5F-APP-PICA (Typical Expected Values)Alternative Synthetic Cannabinoid Standard (e.g., 5F-MDMB-PICA)
Purity (by GC-MS or LC-MS) ≥98%[1]≥98%[1]
Identity Confirmation Consistent with reference spectra (MS, NMR)Consistent with reference spectra (MS, NMR)
Concentration Accuracy (for solutions) Within ±5% of the stated concentrationWithin ±5% of the stated concentration
Storage Stability (Short-term, 4°C) No significant degradation over 1 weekNo significant degradation over 1 week
Storage Stability (Long-term, -20°C) Stable for at least 18 months[2]Stable for extended periods
Homogeneity Uniform concentration throughout the batchUniform concentration throughout the batch

Experimental Protocols

Detailed methodologies are crucial for the accurate validation and application of analytical standards. Below are typical protocols for the analysis of 5F-APP-PICA using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 5F-APP-PICA Analysis

This protocol is based on established methods for the analysis of synthetic cannabinoids in forensic samples.[3][4]

  • Sample Preparation:

    • For solid standards, dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.

    • For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC (or equivalent).

    • Mass Spectrometer: Agilent 5977B MS (or equivalent).

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify 5F-APP-PICA based on its retention time and comparison of the acquired mass spectrum with a reference spectrum.

    • For quantitative analysis, generate a calibration curve using a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 5F-APP-PICA Analysis

This protocol is adapted from methods used for the sensitive detection of synthetic cannabinoids in biological fluids.[1]

  • Sample Preparation:

    • Dilute the analytical standard in the initial mobile phase.

    • For biological samples, perform protein precipitation followed by solid-phase extraction for cleanup and concentration.

  • Instrumentation:

    • Liquid Chromatograph: A UHPLC system for fast and efficient separation.

    • Mass Spectrometer: A triple quadrupole mass spectrometer for high sensitivity and selectivity.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 5F-APP-PICA and an internal standard.

  • Method Validation Parameters:

    • Linearity: Assess the linear range of the assay (e.g., 0.5–1000 ng/mL with R² > 0.99).[1]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Accuracy and Precision: Evaluate the closeness of measured values to the true value and the degree of scatter between a series of measurements. Inter-assay precision (RSD%) should ideally be below 15%.[1]

    • Matrix Effects: Assess the influence of the sample matrix on the ionization of the analyte.

    • Recovery: Determine the efficiency of the extraction procedure.

Mandatory Visualization

The following diagrams illustrate the typical workflows for validating and using analytical standards for 5F-APP-PICA.

Analytical_Standard_Validation_Workflow Workflow for Validating a 5F-APP-PICA Analytical Standard cluster_0 Standard Preparation & Characterization cluster_1 Method Validation cluster_2 Routine Analysis Standard_Acquisition Acquire 5F-APP-PICA Analytical Standard Identity_Confirmation Identity Confirmation (NMR, HRMS) Standard_Acquisition->Identity_Confirmation Verify Structure Purity_Assessment Purity Assessment (GC-MS, LC-UV) Identity_Confirmation->Purity_Assessment Confirm Purity Solution_Preparation Prepare Stock & Working Solutions Purity_Assessment->Solution_Preparation Prepare for Use Stability Stability Assessment (Short & Long Term) Purity_Assessment->Stability Monitor Degradation Linearity Linearity & Range Solution_Preparation->Linearity Establish Calibration LOD_LOQ LOD & LOQ Solution_Preparation->LOD_LOQ Accuracy_Precision Accuracy & Precision Solution_Preparation->Accuracy_Precision Specificity Specificity & Selectivity Solution_Preparation->Specificity Sample_Analysis Analysis of Unknown Samples Linearity->Sample_Analysis LOD_LOQ->Sample_Analysis Accuracy_Precision->Sample_Analysis Specificity->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks Ensure Validity Data_Reporting Data Reporting & Interpretation QC_Checks->Data_Reporting GCMS_Analysis_Workflow GC-MS Analysis Workflow for 5F-APP-PICA Sample_Prep Sample Preparation (Dissolution/Extraction) GC_Injection GC Injection (Vaporization) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Detection Detection & Data Acquisition MS_Analysis->Detection Data_Processing Data Processing (Retention Time & Mass Spectrum) Detection->Data_Processing Identification_Quantification Identification & Quantification Data_Processing->Identification_Quantification

References

SRF-30 efficacy compared to AMB-FUBINACA

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between SRF-30 and AMB-FUBINACA is not possible as "SRF-30" does not correspond to a publicly documented scientific compound for which efficacy data comparable to AMB-FUBINACA is available. The term "SRF-30" appears in financial contexts related to SRF Limited, a chemical-based multi-business company, rather than in scientific literature as a substance for pharmacological evaluation.

This guide, therefore, focuses on providing a comprehensive overview of AMB-FUBINACA, a potent synthetic cannabinoid, to provide researchers, scientists, and drug development professionals with detailed information regarding its pharmacological profile.

Overview of AMB-FUBINACA

AMB-FUBINACA, also known as FUB-AMB and MMB-FUBINACA, is an indazole-based synthetic cannabinoid.[1] It was originally developed by Pfizer in 2009 as a potential analgesic medication but was never advanced to human trials.[2] Subsequently, it has been identified as a designer drug and has been associated with numerous public health incidents and fatalities.[1][3] In the United States, AMB-FUBINACA is classified as a Schedule I Controlled Substance.[1]

Pharmacology and Mechanism of Action

AMB-FUBINACA is a potent agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][4] The CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are mainly located in the immune system.[4] AMB-FUBINACA exhibits a high binding affinity for both receptors and acts as a full agonist, with efficacy at the CB1 receptor being substantially greater than that of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis.[4] Its potency is estimated to be 85 times greater than Δ9-THC.[4] This high potency is consistent with the severe central nervous system depression observed in individuals exposed to the substance.[4]

The mechanism of action involves the activation of G-protein coupled cannabinoid receptors. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP), and the opening of G protein-gated inwardly rectifying potassium channels (GIRKs).[4]

Quantitative Data: Receptor Affinity and Potency

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of AMB-FUBINACA at the CB1 and CB2 receptors.

CompoundReceptorKi (nM)EC50 (nM)
AMB-FUBINACACB110.04[1]0.5433[1]
AMB-FUBINACACB20.786[1]0.1278[1]

Experimental Protocols

The binding affinity and potency values presented above are typically determined through in vitro pharmacological assays. While the specific experimental details for the cited values are not fully provided in the search results, a general methodology for these types of experiments is outlined below.

Receptor Binding Assays (for Ki determination):
  • Preparation of Cell Membranes: Cell membranes expressing the cannabinoid receptors (CB1 or CB2) are prepared from cultured cells or animal tissues.

  • Radioligand Binding: The membranes are incubated with a known radioactive ligand that binds to the cannabinoid receptors.

  • Competitive Binding: A range of concentrations of the test compound (AMB-FUBINACA) is added to compete with the radioligand for binding to the receptors.

  • Separation and Measurement: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (for EC50 determination):
  • Cell Culture: Cells expressing the cannabinoid receptors and a reporter system are cultured.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (AMB-FUBINACA).

  • Measurement of Cellular Response: The functional response of the cells is measured. This can include assays such as:

    • cAMP Assay: Measures the inhibition of forskolin-stimulated cAMP production.[4]

    • [35S]GTPγS Binding Assay: Measures the activation of G-proteins coupled to the receptors.[4]

    • GIRK Channel Activation Assay: Measures the opening of G protein-gated inwardly rectifying potassium channels.[4]

  • Data Analysis: The concentration-response data is plotted to determine the concentration of the compound that produces 50% of the maximal response (EC50).

Signaling Pathway

The following diagram illustrates the signaling pathway activated by AMB-FUBINACA upon binding to cannabinoid receptors.

AMB_FUBINACA_Signaling cluster_membrane Cell Membrane receptor CB1/CB2 Receptor g_protein Gi/o Protein receptor->g_protein Activates amb AMB-FUBINACA amb->receptor Binds and Activates ac Adenylate Cyclase g_protein->ac Inhibits girk GIRK Channel g_protein->girk Activates camp cAMP ac->camp Produces cellular_response Cellular Response (e.g., decreased neuronal excitability) camp->cellular_response k_ion girk->k_ion Efflux k_ion->cellular_response

AMB-FUBINACA signaling pathway.

Conclusion

AMB-FUBINACA is a highly potent synthetic cannabinoid with well-documented agonist activity at CB1 and CB2 receptors. Its high affinity and efficacy, particularly at the CB1 receptor, are believed to underlie its profound physiological and psychoactive effects. The lack of publicly available scientific information on a compound named "SRF-30" in a similar context prevents a comparative analysis. The data and pathways described herein for AMB-FUBINACA provide a foundation for researchers and drug development professionals to understand its pharmacological profile.

References

Safety Operating Guide

Navigating the Safe Handling of PX-1 in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling "PX-1," with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Please note that the term "PX-1" is used for several commercial products; this document primarily addresses the handling of a flammable liquid designated as PX-1, which is the most likely substance to be used in a research and development setting. However, it is crucial to always consult the specific Safety Data Sheet (SDS) for the exact product you are using.

Immediate Safety and Personal Protective Equipment (PPE)

When handling flammable liquids like PX-1, a comprehensive approach to safety is critical. The following table summarizes the recommended PPE based on information from safety data sheets and general laboratory safety guidelines.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be worn when there is a significant risk of splashing.Protects against splashes of the flammable liquid, which can cause serious eye irritation.
Skin Protection Flame-resistant lab coat. Chemical-resistant gloves (e.g., Nitrile, Neoprene). Closed-toe shoes. Long pants.A flame-resistant lab coat provides protection against flash fires.[1][2][3] Chemical-resistant gloves prevent skin contact.[4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be required.Minimizes the inhalation of flammable vapors, which can cause respiratory irritation and other health effects.[5]

Operational and Disposal Plans

A systematic approach to handling and disposing of flammable substances is essential for laboratory safety. The following workflow outlines the key steps for the operational use and disposal of PX-1.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_area handle_dispense Dispense Smallest Necessary Quantity prep_area->handle_dispense handle_ground Ground and Bond Containers to Prevent Static Discharge handle_dispense->handle_ground handle_ignition Eliminate Ignition Sources (Sparks, Open Flames, Hot Surfaces) handle_ground->handle_ignition disp_collect Collect Waste in a Labeled, Compatible Container handle_ignition->disp_collect disp_seal Keep Waste Container Tightly Sealed disp_collect->disp_seal disp_store Store Waste in a Designated, Ventilated Area disp_seal->disp_store disp_remove Arrange for Hazardous Waste Removal disp_store->disp_remove

A step-by-step workflow for the safe handling and disposal of PX-1.

Experimental Protocols: Working with Flammable Liquids

Adherence to established protocols is crucial when working with flammable liquids to mitigate the risk of fire and exposure.

General Handling Procedures:

  • Minimize Quantities: Always work with the smallest amount of the flammable liquid necessary for the experiment.[6]

  • Ventilation: All work with flammable liquids should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[7]

  • Ignition Sources: Ensure that all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, are removed from the work area.[6]

  • Static Electricity: Ground and bond containers when transferring flammable liquids to prevent the buildup of static electricity, which can ignite vapors.[8]

  • Container Labeling: All containers holding flammable liquids must be clearly and accurately labeled.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team.

  • Ventilate: Increase ventilation to the area.

  • Containment: For small spills, use a spill kit with absorbent materials that are compatible with flammable liquids. Do not use combustible materials like paper towels to clean up the spill.

  • Disposal: Collect the absorbed material in a sealed container and dispose of it as hazardous waste.

Disposal of Waste:

  • Flammable liquid waste must be collected in a designated, properly labeled, and sealed container.

  • Never dispose of flammable liquids down the drain.[9]

  • Store waste containers in a cool, well-ventilated area away from ignition sources until they can be collected by a licensed hazardous waste disposal company.[10]

By implementing these safety measures and adhering to proper handling and disposal protocols, researchers can significantly reduce the risks associated with working with flammable liquids like PX-1, fostering a safer and more productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PX 1
Reactant of Route 2
PX 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.